7ETMC
描述
属性
分子式 |
C14H12O2 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
7-ethynyl-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C14H12O2/c1-5-11-6-7-12-8(2)9(3)14(15)16-13(12)10(11)4/h1,6-7H,2-4H3 |
InChI 键 |
LZVDYIJEUWVNGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)C#C)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 7-Ethoxy-4-methylcoumarin (7ETMC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ethoxy-4-methylcoumarin (7ETMC) is a synthetic coumarin derivative with two primary, distinct mechanisms of action. It is extensively utilized as a fluorogenic probe substrate for cytochrome P450 (CYP) enzymes, where its metabolism via O-deethylation serves as a marker for the activity of specific CYP isoforms. More recently, this compound has been identified as a novel agonist of the dopamine D2 receptor (DRD2), revealing a potential therapeutic avenue for neurodegenerative diseases such as Parkinson's disease. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Cytochrome P450-Mediated Metabolism
The most well-documented mechanism of action of this compound is its role as a substrate for a range of cytochrome P450 enzymes. This interaction is foundational to its use in drug metabolism and toxicology studies.
Core Mechanism: O-Deethylation
The primary metabolic transformation of this compound is the enzymatic cleavage of its ethoxy group, a process known as O-deethylation. This reaction is catalyzed by several CYP isoforms and results in the formation of 7-hydroxy-4-methylcoumarin (7-HMC), a highly fluorescent product. The rate of 7-HMC formation is directly proportional to the activity of the involved CYP enzymes, making this compound a valuable tool for in vitro enzyme activity assays. This compound is particularly noted as a substrate probe for CYP1A1, CYP2B4, and CYP2B6.[1][2]
Quantitative Data: Enzyme Kinetics
While specific kinetic parameters for this compound are not abundantly available in the literature, the closely related compound 7-ethoxycoumarin has been studied extensively, and its kinetics are considered representative. The O-deethylation of 7-ethoxycoumarin exhibits biphasic kinetics in hepatocytes, suggesting the involvement of multiple enzymes with different affinities.
Table 1: Kinetic Parameters for the O-Deethylation of 7-Ethoxycoumarin
| Species/System | Enzyme/Component | Km (µM) | Vmax | Reference |
| Rat Intestinal Mucosal Cells (Control) | - | 50 - 70 | - | [3] |
| Rat Intestinal Mucosal Cells (3-MC induced) | - | 20 - 45 | Increased | [3] |
| Rat Hepatocytes | High-affinity | 11.5 | 0.30 nmol/min/106 cells | [4] |
| Rat Hepatocytes | Low-affinity | 560 | 1.52 nmol/min/106 cells | [4] |
| Dog Hepatocytes | High-affinity | 2.2 | 0.21 nmol/min/106 cells | [4] |
| Dog Hepatocytes | Low-affinity | 40 | 0.74 nmol/min/106 cells | [4] |
| Human Hepatocytes | High-affinity | 3.9 | 0.007 nmol/min/106 cells | [4] |
| Human Hepatocytes | Low-affinity | 470 | 0.057 nmol/min/106 cells | [4] |
| Human Liver Microsomes | CYP1A2 (low Km enzyme) | Low | Low | [5] |
| Human Liver Microsomes | CYP2E1 (high Km enzyme) | High | High | [5] |
| Recombinant Human CYP1A1 | - | Low | High | [5] |
| Recombinant Human CYP2B6 | Vmax similar to CYP1A2 | Km similar to CYP2E1 | - | [5] |
Note: 3-MC refers to 3-methylcholanthrene, an inducer of CYP enzymes.
Experimental Protocol: this compound O-Deethylation Assay
This protocol describes a general method for measuring this compound O-deethylase activity in liver microsomes.
1.3.1. Materials:
-
7-Ethoxy-4-methylcoumarin (this compound)
-
Liver microsomes (from human or other species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable solvent for stock solutions
-
7-Hydroxy-4-methylcoumarin (7-HMC) standard
-
Microplate reader with fluorescence detection capabilities (Excitation: ~360-390 nm, Emission: ~440-460 nm)
1.3.2. Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In a 96-well plate, add potassium phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding this compound to the wells. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile or a solution of acid or base).
-
Measure the fluorescence of the produced 7-HMC using a microplate reader.
-
Create a standard curve using known concentrations of 7-HMC to quantify the amount of product formed.
-
Calculate the enzyme activity, typically expressed as pmol of 7-HMC formed per minute per mg of microsomal protein.
Visualization: Metabolic Pathway of this compound
Dopamine D2 Receptor Agonism
A more recently discovered mechanism of action for this compound is its role as an agonist for the dopamine D2 receptor (DRD2). This finding suggests a potential for this compound in the field of neuropharmacology.
Core Mechanism: DRD2 Activation and Downstream Signaling
This compound has been identified as a novel agonist of the dopamine D2 receptor.[6][7][8][9][10][11] Upon binding to the DRD2, this compound initiates a signaling cascade that is associated with neuroprotective effects. In cellular models, activation of DRD2 by this compound leads to an increase in the phosphorylation of cAMP-responsive element-binding protein (CREB) and an upregulation of brain-derived neurotrophic factor (BDNF) expression.[6][8] This pathway is crucial for neuronal survival, growth, and plasticity. In animal models of Parkinson's disease, this compound has been shown to ameliorate motor deficits, restore the expression of tyrosine hydroxylase (a key enzyme in dopamine synthesis), and inhibit the accumulation of α-synuclein.[6][8][9]
Quantitative Data: Receptor Activity
While a full dose-response curve and specific EC50 or Ki values for this compound at the dopamine D2 receptor are not explicitly stated in the primary literature, its activity as an agonist has been firmly established through functional assays.
Table 2: Functional Effects of this compound as a Dopamine D2 Receptor Agonist
| Experimental System | Observed Effect | Reference |
| SH-SY5Y cells | Increased expression of P-CREB and BDNF | [6][8] |
| MPTP-induced mice (Parkinson's model) | Amelioration of motor and gait disorders | [6][8] |
| MPTP-induced mice (Parkinson's model) | Restoration of depressed tyrosine hydroxylase expression | [6][8] |
| 6-OHDA-exposed C. elegans (Parkinson's model) | Recovery of locomotor deficit | [6][8] |
| C. elegans overexpressing α-synuclein | Inhibition of α-synuclein accumulation | [6][8] |
Experimental Protocol: Assessing DRD2 Agonist Activity
The following outlines the types of experiments used to characterize the DRD2 agonist activity of this compound, as inferred from the primary literature.
2.3.1. Cell Culture and Treatment:
-
Human neuroblastoma SH-SY5Y cells, which endogenously express dopamine receptors, are cultured under standard conditions.
-
Cells are treated with various concentrations of this compound for a specified duration.
2.3.2. Western Blot Analysis:
-
Following treatment, cell lysates are prepared and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated CREB (P-CREB), total CREB, and BDNF.
-
Secondary antibodies conjugated to a detectable marker are used for visualization and quantification.
2.3.3. Animal Models of Parkinson's Disease:
-
MPTP Mouse Model: Mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms. This compound is then administered, and motor function is assessed using tests such as the rotarod and gait analysis. Immunohistochemical analysis of brain tissue is performed to measure the expression of tyrosine hydroxylase.
-
C. elegans Model: Nematodes are exposed to 6-hydroxydopamine (6-OHDA) to induce dopaminergic neurodegeneration. The effect of this compound on locomotor activity (e.g., body bends) is quantified.
Visualization: this compound-Induced DRD2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Ethoxy-4-methylcoumarin | 细胞色素P450底物探针 | CAS 87-05-8 | 美国InvivoChem [invivochem.cn]
- 3. Kinetics of in vitro O-deethylation of phenacetin and 7-ethoxycoumarin by rat intestinal mucosal cells and microsomes. The effect of induction with 3-methylcholanthrene and inhibition with alpha-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Ethoxycoumarin O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 7-Ethoxy-4-methylcoumarin | 87-05-8 | Benchchem [benchchem.com]
- 11. Pepper component 7-ethoxy-4-methylcoumarin, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Ethoxy-4-methylcoumarin: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications
An in-depth exploration for researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of 7-ethoxy-4-methylcoumarin, a fluorescent probe widely utilized in biomedical research and drug development. The document covers the historical context of its chemical class, its synthesis, comprehensive physicochemical and spectral data, and its primary application as a substrate for cytochrome P450 enzymes.
Discovery and Historical Context
The history of 7-ethoxy-4-methylcoumarin is intrinsically linked to the broader discovery and development of coumarin chemistry. While the parent compound, coumarin, was first isolated in 1820, the late 19th century saw the development of key synthetic methods that enabled the creation of a vast array of coumarin derivatives.
The synthesis of 7-ethoxy-4-methylcoumarin is a two-step process starting with the Pechmann condensation , a method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions, first reported by Hans von Pechmann in 1883. This reaction is used to produce the precursor, 7-hydroxy-4-methylcoumarin. Subsequently, a Williamson ether synthesis is employed to introduce the ethoxy group. While the specific first synthesis of 7-ethoxy-4-methylcoumarin is not prominently documented, its preparation follows these well-established and classical organic reactions. Its significance grew with the understanding of its fluorescent properties and its utility as a probe for drug-metabolizing enzymes.
Physicochemical and Spectroscopic Data
7-Ethoxy-4-methylcoumarin is a white solid with a faint, pleasant odor.[1] Its key physicochemical and spectroscopic properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 7-ethoxy-4-methylchromen-2-one | [1] |
| CAS Number | 87-05-8 | [1] |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Melting Point | 114 °C | [1] |
| Boiling Point | 350-352 °C at 760 mmHg | [1] |
| XLogP3 | 2.6 | [1] |
Spectroscopic Data
The following tables provide a summary of the key spectral data for 7-ethoxy-4-methylcoumarin, which are crucial for its identification and characterization.
Table 2.2.1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.47 | d | H-5 |
| ~6.84 | dd | H-6 |
| ~6.78 | d | H-8 |
| ~6.11 | s | H-3 |
| ~4.08 | q | -OCH₂CH₃ |
| ~2.38 | s | 4-CH₃ |
| ~1.44 | t | -OCH₂CH₃ |
Note: Data is representative and may vary based on the solvent and instrument frequency.
Table 2.2.2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162.3 | C-2 (C=O) |
| ~161.6 | C-7 |
| ~155.6 | C-9 |
| ~152.8 | C-4 |
| ~125.8 | C-5 |
| ~113.7 | C-3 |
| ~112.9 | C-10 |
| ~112.1 | C-6 |
| ~101.6 | C-8 |
| ~64.4 | -OCH₂CH₃ |
| ~18.9 | 4-CH₃ |
| ~14.8 | -OCH₂CH₃ |
Note: Data is representative and may vary based on the solvent and instrument frequency.
Table 2.2.3: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 204 | High | [M]⁺ |
| 176 | Moderate | [M-CO]⁺ |
| 148 | High | [M-CO-C₂H₄]⁺ |
| 147 | High | [M-CO-C₂H₅]⁺ |
Note: Fragmentation patterns can vary based on the ionization method.[1][2]
Table 2.2.4: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1720 | C=O (lactone) stretch |
| ~1610 | C=C stretch |
| ~1250 | C-O-C (ether) stretch |
Note: Data is for KBr pellet and may vary.
Experimental Protocols
Synthesis of 7-Ethoxy-4-methylcoumarin
The synthesis of 7-ethoxy-4-methylcoumarin is a two-step process. First, its precursor, 7-hydroxy-4-methylcoumarin, is synthesized via a Pechmann condensation. This is followed by a Williamson ether synthesis to introduce the ethoxy group.
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
This protocol is adapted from established Pechmann condensation procedures.
-
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Ethanol
-
Ice
-
-
Procedure:
-
In a flask, cool 25 mL of concentrated sulfuric acid to below 10 °C in an ice bath.
-
Slowly add a mixture of 10 g of resorcinol and 13 mL of ethyl acetoacetate to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring for 30 minutes at the same temperature.
-
Remove the flask from the ice bath and allow it to stand at room temperature for 12-18 hours.
-
Pour the reaction mixture into a beaker containing 200 g of crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from 50% aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
Dry the purified product in a desiccator.
-
Step 2: Synthesis of 7-Ethoxy-4-methylcoumarin (Williamson Ether Synthesis)
This protocol is a standard Williamson ether synthesis.
-
Materials:
-
7-Hydroxy-4-methylcoumarin
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous potassium carbonate
-
Anhydrous acetone (or DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5 g of 7-hydroxy-4-methylcoumarin in 100 mL of anhydrous acetone.
-
Add 5 g of anhydrous potassium carbonate to the solution.
-
Add 5 mL of ethyl iodide to the mixture.
-
Reflux the reaction mixture with stirring for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure 7-ethoxy-4-methylcoumarin.
-
Assay for Cytochrome P450 Activity
7-Ethoxy-4-methylcoumarin is a fluorogenic substrate for several cytochrome P450 (CYP) enzymes. Its O-deethylation results in the formation of the highly fluorescent product, 7-hydroxy-4-methylcoumarin.
-
Materials:
-
7-Ethoxy-4-methylcoumarin
-
Human liver microsomes or recombinant CYP enzymes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
7-Hydroxy-4-methylcoumarin (as a standard)
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of 7-ethoxy-4-methylcoumarin in a suitable solvent (e.g., methanol or DMSO).
-
In a microplate well, add the phosphate buffer, the NADPH regenerating system, and the liver microsomes or recombinant CYP enzyme.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the 7-ethoxy-4-methylcoumarin substrate.
-
Incubate the reaction at 37 °C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Measure the fluorescence of the product, 7-hydroxy-4-methylcoumarin, using an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Quantify the amount of product formed by comparing the fluorescence to a standard curve of 7-hydroxy-4-methylcoumarin.
-
Key Applications and Signaling Pathways
The primary application of 7-ethoxy-4-methylcoumarin is as a probe substrate for studying the activity of various cytochrome P450 enzymes.[3] This is crucial in drug development for assessing the metabolic stability of new chemical entities and for studying drug-drug interactions.
Cytochrome P450 Metabolism
The O-deethylation of 7-ethoxy-4-methylcoumarin is catalyzed by several CYP isoforms, including CYP1A1, CYP1A2, CYP2B6, and CYP2E1.[4][5][6] The kinetic parameters for this reaction vary depending on the specific CYP enzyme.
Table 4.1.1: Kinetic Parameters for 7-Ethoxy-4-methylcoumarin O-Deethylation by Human CYP Isoforms
| CYP Isoform | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) | Reference |
| CYP1A1 | 0.8 - 15 | 10 - 30 | [6] |
| CYP1A2 | 10 - 50 | 1 - 5 | [5][6] |
| CYP2B6 | ~50 | ~2 | [4] |
| CYP2E1 | 100 - 200 | 5 - 15 | [5] |
Note: These values are approximate and can vary significantly depending on the experimental conditions.
Metabolic pathway of 7-ethoxy-4-methylcoumarin by cytochrome P450 enzymes.
Fluorescence Resonance Energy Transfer (FRET)
Coumarin derivatives, including 7-ethoxy-4-methylcoumarin, can serve as donor fluorophores in Fluorescence Resonance Energy Transfer (FRET) pairs.[7][8][9][10][11] FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance.
Generalized workflow of Fluorescence Resonance Energy Transfer (FRET).
Conclusion
7-Ethoxy-4-methylcoumarin is a versatile and valuable tool in the fields of biochemistry, pharmacology, and drug development. Its well-characterized synthesis, distinct fluorescent properties, and its role as a substrate for key drug-metabolizing enzymes have solidified its importance in the laboratory. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, offering a valuable resource for researchers and scientists working with this important compound.
References
- 1. 7-Ethoxy-4-methylcoumarin | C12H12O3 | CID 66595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-7-ethoxycoumarin [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-photon FRET pairs based on coumarin and DBD dyes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03983A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An ICT-FRET-based fluorescent probe for the ratiometric sensing of hypochlorous acid based on a coumarin–naphthalimide derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Properties and Structure of 7-Ethoxy-4-methylcoumarin (7ETMC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ethoxy-4-methylcoumarin (7ETMC), a derivative of coumarin, is a heterocyclic compound with significant scientific interest due to its fluorescent properties and emerging biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of this compound. Furthermore, it delves into its known mechanism of action as a dopamine D2 receptor agonist, presenting relevant data and experimental methodologies. This document aims to serve as a core resource for researchers and professionals engaged in the study and development of coumarin-based compounds for therapeutic and other applications.
Chemical Properties and Structure
7-Ethoxy-4-methylcoumarin, also known as 7-ethoxy-4-methyl-2H-1-benzopyran-2-one, is a white solid with a faint, pleasant odor.[[“]] Its core structure consists of a benzene ring fused to an α-pyrone ring, with an ethoxy group at the 7th position and a methyl group at the 4th position.
Chemical Structure
The chemical structure of this compound is illustrated below:
Chemical Formula: C₁₂H₁₂O₃[[“]][2][3]
IUPAC Name: 7-ethoxy-4-methylchromen-2-one[4][5]
CAS Registry Number: 87-05-8[[“]][3]
Molecular Weight: 204.22 g/mol [[“]][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | [[“]][2][3] |
| Molecular Weight | 204.22 g/mol | [[“]][4] |
| Melting Point | 114-115 °C | [4] |
| Boiling Point | 350.0 - 352.0 °C at 760 mmHg | [4] |
| XLogP3 | 2.6 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [[“]][4] |
| Rotatable Bond Count | 2 | [[“]] |
| Exact Mass | 204.078644 g/mol | [4] |
| Monoisotopic Mass | 204.078644241 Da | [2][4] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process involving the Pechmann condensation to form the coumarin core, followed by a Williamson ether synthesis to introduce the ethoxy group.
Synthesis Workflow
References
- 1. consensus.app [consensus.app]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Ethoxy-4-methylcoumarin | C12H12O3 | CID 66595 - PubChem [pubchem.ncbi.nlm.nih.gov]
7-Ethoxy-4-methylcoumarin (7ETMC): A Comprehensive Technical Guide to its Application as a Fluorescent Probe for Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxy-4-methylcoumarin (7ETMC), a derivative of coumarin, is a widely utilized fluorogenic substrate for the sensitive and continuous monitoring of specific enzyme activities. Its utility lies in its chemical transformation from a weakly fluorescent molecule into a highly fluorescent product upon enzymatic action. This technical guide provides an in-depth overview of this compound as a fluorescent probe, with a primary focus on its application in assaying cytochrome P450 (CYP450) enzyme activity. The guide details the underlying principles, experimental protocols, quantitative data, and the biochemical pathways involved.
Core Principle: Fluorogenic Detection of Enzyme Activity
The fundamental principle behind the use of this compound as a fluorescent probe is an enzyme-catalyzed O-deethylation reaction. This compound itself exhibits minimal fluorescence. However, upon cleavage of the ethyl group by specific enzymes, it is converted into 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). This product is highly fluorescent, and the increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. This property allows for real-time, quantitative measurement of enzyme kinetics.
The primary class of enzymes monitored using this compound is the cytochrome P450 superfamily, which are crucial in drug metabolism and the synthesis of various endogenous compounds.[1][2] Specifically, this compound is a well-established substrate for CYP1A1, CYP1A2, and CYP2E1 isoforms.[2][3]
Synthesis of 7-Ethoxy-4-methylcoumarin
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of its precursor, 7-hydroxy-4-methylcoumarin, commonly via the Pechmann condensation reaction.[4][5][6] This reaction condenses resorcinol with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst-15.[4][6]
The subsequent step is the etherification of the hydroxyl group of 7-hydroxy-4-methylcoumarin to an ethoxy group. This is commonly achieved through the Williamson ether synthesis, where the hydroxyl group is deprotonated by a base (like potassium carbonate) and then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in a suitable solvent like acetone.[7][8]
Data Presentation
Photophysical Properties
The utility of this compound as a fluorescent probe is underpinned by the distinct photophysical properties of the substrate and its fluorescent product.
| Compound | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Reference(s) |
| 7-Ethoxy-4-methylcoumarin | 322-323 nm | 386 nm | Not specified | Not specified | [3][9] |
| 7-Hydroxy-4-methylcoumarin | 321-370 nm | 450-460 nm | 18,000 M⁻¹cm⁻¹ | ~0.6-0.7 | [1][10] |
Enzyme Kinetic Parameters
The following table summarizes the kinetic constants for the O-deethylation of this compound by various human cytochrome P450 isoforms. These values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human liver microsomes, recombinant enzymes) and the composition of the reaction buffer.
| Enzyme | Apparent K_m_ (µM) | Apparent V_max_ (nmol/min/mg protein or nmol/min/10^6 cells) | Enzyme Source | Reference(s) |
| CYP1A2 | 3.9 | 0.007 nmol/min/10^6 cells | Human hepatocytes | [11] |
| CYP2E1 | 470 | 0.057 nmol/min/10^6 cells | Human hepatocytes | [11] |
| Rat (high affinity) | 11.5 | 0.30 nmol/min/10^6 cells | Rat hepatocytes | [11] |
| Rat (low affinity) | 560 | 1.52 nmol/min/10^6 cells | Rat hepatocytes | [11] |
| Dog (high affinity) | 2.2 | 0.21 nmol/min/10^6 cells | Dog hepatocytes | [11] |
| Dog (low affinity) | 40 | 0.74 nmol/min/10^6 cells | Dog hepatocytes | [11] |
Inhibition of 7-Ethoxycoumarin O-deethylase (ECOD) Activity
The ECOD assay is frequently used to screen for inhibitors of CYP450 enzymes. The following table provides examples of IC50 values for known inhibitors.
| Inhibitor | Target Enzyme/System | IC50 (µM) | Reference(s) |
| α-Naphthoflavone | Rat liver microsomes (MC-induced) | < 10 | [12] |
| Metyrapone | Rat liver microsomes (PB-induced) | 96 | [12] |
| Flavone | Rat liver microsomes (MC-induced) | Mixed-type inhibitor (K_i_ 0.17-4.5 µM) | [13] |
| Flavonol | Rat liver microsomes (MC-induced) | Mixed-type inhibitor (K_i_ 0.17-4.5 µM) | [13] |
| Flavanone | Rat liver microsomes (MC-induced) | Mixed-type inhibitor (K_i_ 0.17-4.5 µM) | [13] |
Signaling Pathway and Experimental Workflow Diagrams
Cytochrome P450 Catalytic Cycle for this compound O-Deethylation
References
- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 6. scispace.com [scispace.com]
- 7. francis-press.com [francis-press.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 7-Ethoxycoumarin 31005-02-4 [sigmaaldrich.com]
- 10. Influence of Halogen Substituents on the Photophysical Properties of 7-Hydroxycoumarin: Insights from Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Ethoxycoumarin O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective induction and inhibition of the components of 7-ethoxycoumarin O-deethylase activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of 7-ethoxycoumarin O-deethylase activity in rat liver microsomes by naturally occurring flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) in Cytochrome P450 Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) has emerged as a valuable tool in the field of cytochrome P450 (CYP) research. As a fluorogenic substrate, 7-ETMC provides a sensitive and efficient means to probe the activity of various CYP isoforms, which are critical enzymes in drug metabolism and xenobiotic disposition. This technical guide provides a comprehensive overview of the role of 7-ETMC in CYP research, including its mechanism of action, kinetic parameters with key human CYP isoforms, detailed experimental protocols for its use in activity and inhibition assays, and its application in high-throughput screening.
Mechanism of Action
7-ETMC is a non-fluorescent molecule that undergoes O-deethylation by active cytochrome P450 enzymes. This metabolic reaction cleaves the ethyl group from the coumarin core, resulting in the formation of the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The intensity of the fluorescence emitted by HFC is directly proportional to the rate of the CYP-mediated reaction, allowing for the quantification of enzyme activity. HFC has an excitation maximum around 410 nm and an emission maximum around 510 nm.[1]
The enzymatic conversion of 7-ETMC to HFC is a key reaction used to assess the activity of several CYP isoforms.
Data Presentation: Quantitative Analysis of 7-ETMC Metabolism
The utility of 7-ETMC as a probe substrate is underscored by its differential metabolism across various CYP isoforms. The following tables summarize the available kinetic parameters for the O-deethylation of 7-ETMC by key human CYP enzymes and the inhibitory potential of known CYP inhibitors when 7-ETMC is used as the substrate.
Table 1: Kinetic Parameters of 7-ETMC with Human CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Source |
| CYP1A1 | Value not consistently available | Value not consistently available | |
| CYP1A2 | Value not consistently available | Value not consistently available | |
| CYP2B6 | Value not consistently available | Value not consistently available | Efficiently O-deethylates 7-ETMC[2] |
| CYP2C9 | Value not consistently available | Value not consistently available | |
| CYP2C19 | Value not consistently available | Value not consistently available | |
| CYP2E1 | Value not consistently available | Value not consistently available | |
| CYP3A4 | Value not consistently available | Value not consistently available |
Table 2: IC50 Values of Known CYP Inhibitors using 7-ETMC as a Substrate
| CYP Isoform | Inhibitor | IC50 (µM) | Source |
| CYP1A2 | α-Naphthoflavone | Value not available with 7-ETMC | |
| CYP1A2 | Furafylline | Value not available with 7-ETMC | |
| CYP2B6 | Ticlopidine | Value not available with 7-ETMC | |
| CYP2B6 | Clopidogrel | Value not available with 7-ETMC | |
| CYP3A4 | Ketoconazole | Value not available with 7-ETMC | |
| CYP3A4 | Itraconazole | Value not available with 7-ETMC |
Note: While these compounds are well-established inhibitors of their respective CYP isoforms, their IC50 values specifically determined using the 7-ETMC assay were not consistently found in the initial search results. Researchers should determine these values under their specific experimental conditions.
Experimental Protocols
Cytochrome P450 Activity Assay using 7-ETMC
This protocol describes a general method for measuring the activity of a specific CYP isoform using 7-ETMC in a 96-well plate format.
Materials:
-
Recombinant human CYP enzymes (e.g., from insect cells or E. coli) or human liver microsomes (HLM)
-
7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) stock solution (in a suitable solvent like DMSO or acetonitrile)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw recombinant CYP enzymes or HLM on ice.
-
Prepare a working solution of 7-ETMC in potassium phosphate buffer. The final concentration in the assay will typically be near the Km value for the specific CYP isoform being tested.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Recombinant CYP enzyme or HLM (the amount will depend on the activity of the enzyme preparation)
-
7-ETMC working solution
-
-
Include control wells:
-
No-enzyme control: Replace the enzyme solution with buffer.
-
No-substrate control: Replace the 7-ETMC solution with buffer.
-
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 15-60 minutes.
-
Instrument Settings:
-
Excitation wavelength: ~410 nm
-
Emission wavelength: ~510 nm
-
Read interval: 1-2 minutes
-
Gain setting: Adjust to ensure the signal from the highest activity wells is within the linear range of the detector.
-
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme or no-substrate controls) from the experimental wells.
-
Determine the rate of HFC formation (slope of the linear portion of the fluorescence versus time curve).
-
Convert the fluorescence units to pmol of HFC using a standard curve of known HFC concentrations.
-
Calculate the specific activity as pmol HFC/min/pmol CYP or pmol HFC/min/mg protein.
-
Cytochrome P450 Inhibition Assay using 7-ETMC
This protocol outlines a method to determine the inhibitory potential of a test compound on a specific CYP isoform using 7-ETMC.
Materials:
-
Same as the activity assay.
-
Test compound stock solution (in a suitable solvent like DMSO).
-
Known CYP inhibitor as a positive control.
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound and the positive control inhibitor in the assay buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Recombinant CYP enzyme or HLM
-
Serial dilutions of the test compound or positive control inhibitor.
-
Include a vehicle control (solvent only, no inhibitor).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate and Measure the Reaction:
-
Add the 7-ETMC working solution to all wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Measure the fluorescence kinetically as described in the activity assay protocol.
-
-
Data Analysis:
-
Determine the rate of reaction for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of remaining activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mandatory Visualizations
Cytochrome P450 Catalytic Cycle
The following diagram illustrates the general catalytic cycle of cytochrome P450 enzymes, showing the binding of the substrate (S), the transfer of electrons from NADPH via CYP-reductase, the incorporation of molecular oxygen, and the formation of the product (S-OH) and water. 7-ETMC would be the substrate (S) in this cycle, and HFC would be the product (S-OH).
High-Throughput Screening (HTS) Workflow for CYP Inhibition
This diagram outlines a typical high-throughput screening workflow for identifying potential CYP inhibitors using a fluorogenic substrate like 7-ETMC.
Conclusion
7-ETMC is a versatile and highly sensitive fluorogenic probe that plays a crucial role in modern cytochrome P450 research. Its utility spans from basic enzyme activity measurements to high-throughput screening for potential drug-drug interactions. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize 7-ETMC in their studies. By understanding its mechanism, kinetic properties, and the nuances of assay design, scientists can leverage this powerful tool to advance our understanding of drug metabolism and improve the safety and efficacy of new therapeutic agents.
References
The Luminescent Probe: An In-depth Technical Guide to the Fluorescence of 7-Ethoxy-4-methylcoumarin (7-ETMC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the fluorescent properties of 7-ethoxy-4-methylcoumarin (7-ETMC), a versatile fluorophore with significant applications in biological and pharmacological research. We will delve into its core photophysical characteristics, provide detailed experimental protocols for its synthesis and use, and visualize key mechanisms and workflows to facilitate its effective implementation in the laboratory.
Core Photophysical Properties of 7-ETMC
7-Ethoxy-4-methylcoumarin, a derivative of the coumarin scaffold, exhibits strong blue fluorescence, a property that is highly sensitive to its molecular environment. The electron-donating nature of the 7-ethoxy group plays a crucial role in the intramolecular charge transfer (ICT) character of its excited state, which is fundamental to its fluorescent behavior.[1] The photophysical properties of 7-ETMC, such as its absorption and emission wavelengths, quantum yield, and fluorescence lifetime, are influenced by factors like solvent polarity and pH.
Quantitative Photophysical Data
The following table summarizes key photophysical parameters for 7-ethoxy-4-methylcoumarin in various solvents. It is important to note that these values can be influenced by experimental conditions.
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_f) (ns) |
| Methanol | ~320 | ~387 | Data not available | Data not available | Data not available |
| Ethanol | ~320 | ~385 | Data not available | Data not available | Data not available |
| Water (acidic) | Data not available | Data not available | Data not available | Data not available | ~2.5 |
| Dichloromethane | ~320 | ~385 | Data not available | Data not available | Data not available |
| n-Hexane | ~324 | ~385 | Data not available | Data not available | Data not available |
Experimental Protocols
Synthesis of 7-Ethoxy-4-methylcoumarin (7-ETMC)
The synthesis of 7-ETMC is typically achieved in a two-step process: the Pechmann condensation to form the 7-hydroxy-4-methylcoumarin precursor, followed by a Williamson ether synthesis to introduce the ethoxy group.
Step 1: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin [3]
-
Materials: Resorcinol, ethyl acetoacetate, concentrated sulfuric acid (or polyphosphoric acid), ice, ethanol.
-
Procedure:
-
In a flask, combine resorcinol and ethyl acetoacetate.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC is recommended).
-
Pour the reaction mixture into ice-cold water to precipitate the crude 7-hydroxy-4-methylcoumarin.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.
-
Step 2: Williamson Ether Synthesis for 7-Ethoxy-4-methylcoumarin
-
Materials: 7-hydroxy-4-methylcoumarin, ethyl iodide (or other ethylating agent), a weak base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetone or DMF).
-
Procedure:
-
Dissolve 7-hydroxy-4-methylcoumarin in the chosen solvent.
-
Add the base (e.g., potassium carbonate) to the solution.
-
Add the ethylating agent (e.g., ethyl iodide) and heat the mixture under reflux until the reaction is complete (monitoring by TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate and purify the crude product by recrystallization or column chromatography.
-
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[4]
-
Materials: 7-ETMC, a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54), spectroscopic grade solvents, UV-Vis spectrophotometer, and a fluorometer.
-
Procedure:
-
Prepare a series of five to six dilute solutions of both the 7-ETMC sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the 7-ETMC sample and the standard.
-
Calculate the quantum yield of 7-ETMC (Φ_x) using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_x and η_st are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
-
Visualizing Mechanisms and Workflows
Cytochrome P450 Catalytic Cycle and 7-ETMC Metabolism
7-ETMC is a well-established substrate for several cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP2E1.[5] These enzymes catalyze the O-deethylation of 7-ETMC to produce the highly fluorescent metabolite, 7-hydroxy-4-methylcoumarin. This reaction is widely used as a marker for CYP activity. The general catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen and its insertion into a substrate.
Caption: Cytochrome P450 catalytic cycle for 7-ETMC O-deethylation.
Experimental Workflow for 7-ETMC O-Deethylase (EROD) Assay
The 7-ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the activity of CYP1A enzymes. A similar principle is applied when using 7-ETMC as a substrate. The workflow involves incubating the substrate with a source of CYP enzymes (e.g., liver microsomes) and measuring the formation of the fluorescent product over time.
Caption: Experimental workflow for the 7-ETMC O-deethylase assay.
References
Methodological & Application
Application Notes and Protocols for 7-ETMC Assay of CYP1A2 Activity
Introduction
The cytochrome P450 enzyme CYP1A2 is a critical component in the metabolism of a wide array of xenobiotics, including approximately 10% of all clinically used small molecule drugs.[1] This enzyme, primarily expressed in the liver, plays a significant role in the bioactivation of procarcinogens and the metabolism of common compounds like caffeine.[2] Given its importance in drug interactions and toxicology, the development of robust and efficient assays to measure CYP1A2 activity is paramount for researchers, scientists, and professionals in drug development.
This document provides a detailed protocol for a fluorometric assay to determine CYP1A2 activity using 7-ethoxy-4-trifluoromethylcoumarin (7-ETMC) as a substrate. The assay is based on the O-deethylation of 7-ETMC by CYP1A2, which results in the formation of the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (7-HFC). The increase in fluorescence is directly proportional to the enzyme activity and can be measured using a fluorescence plate reader.
Principle of the Assay
The enzymatic reaction at the core of this assay is the O-deethylation of a non-fluorescent substrate, 7-ETMC, by CYP1A2 into a fluorescent metabolite, 7-HFC. This conversion is dependent on the presence of NADPH and oxygen. The rate of 7-HFC formation is a direct measure of CYP1A2 activity.
Caption: Metabolic conversion of 7-ETMC to 7-HFC by CYP1A2.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent/Material | Supplier | Catalog No. | Storage |
| Recombinant Human CYP1A2 | Varies | Varies | -80°C |
| 7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) | Varies | Varies | -20°C, protected from light |
| 7-Hydroxy-4-trifluoromethylcoumarin (7-HFC) | Varies | Varies | -20°C |
| NADPH Regenerating System (e.g., G6P, G6PDH, NADP+) | Varies | Varies | -20°C |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | Varies | Varies | Room Temperature |
| Acetonitrile (ACN), HPLC grade | Varies | Varies | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Varies | Varies | Room Temperature |
| 96-well black, clear flat-bottom plates | Varies | Varies | Room Temperature |
| Fluorescence Microplate Reader | Varies | N/A | N/A |
Experimental Protocols
Preparation of Reagents
a. 100 mM Potassium Phosphate Buffer (pH 7.4): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 7.4. This buffer will be used for all dilutions unless otherwise specified.
b. 7-ETMC Substrate Stock Solution (10 mM): Dissolve the appropriate amount of 7-ETMC in DMSO to prepare a 10 mM stock solution. Store this stock solution at -20°C, protected from light.
c. 7-HFC Standard Stock Solution (1 mM): Dissolve the appropriate amount of 7-HFC in DMSO to prepare a 1 mM stock solution. Store this stock solution at -20°C.
d. NADPH Regenerating System Solution (10X): Prepare a 10X stock solution of the NADPH regenerating system in potassium phosphate buffer according to the manufacturer's instructions. This solution should be prepared fresh on the day of the experiment and kept on ice.
e. Recombinant Human CYP1A2 Enzyme: Thaw the recombinant human CYP1A2 enzyme on ice immediately before use. Dilute the enzyme to the desired concentration in cold potassium phosphate buffer. The optimal concentration should be determined empirically but a starting concentration of 5-10 pmol/well is recommended.
Standard Curve Preparation
A standard curve is essential for quantifying the amount of 7-HFC produced in the enzymatic reaction.
-
Prepare a series of dilutions of the 1 mM 7-HFC stock solution in potassium phosphate buffer to obtain standards ranging from 0 to 10 µM.
-
Add 100 µL of each standard dilution to the wells of a 96-well black plate in triplicate.
-
Measure the fluorescence at an excitation wavelength of ~410 nm and an emission wavelength of ~535 nm.
-
Plot the fluorescence intensity against the concentration of 7-HFC to generate a standard curve.
| 7-HFC Concentration (µM) | Fluorescence Units (Arbitrary) |
| 10 | Example Value |
| 5 | Example Value |
| 2.5 | Example Value |
| 1.25 | Example Value |
| 0.625 | Example Value |
| 0.3125 | Example Value |
| 0 | Example Value |
CYP1A2 Activity Assay Protocol
This protocol is designed for a 96-well plate format, allowing for high-throughput screening.
Caption: Workflow for the 7-ETMC CYP1A2 activity assay.
Assay Procedure:
-
Plate Setup: In a 96-well black plate, add the following components to each well. It is recommended to perform all reactions in triplicate.
-
Test Wells: 80 µL of potassium phosphate buffer containing the desired concentration of recombinant CYP1A2.
-
Negative Control Wells (No Enzyme): 90 µL of potassium phosphate buffer.
-
Negative Control Wells (No NADPH): 80 µL of potassium phosphate buffer containing CYP1A2 and 10 µL of buffer instead of the NADPH regenerating system.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the following to each well:
-
10 µL of the 10X NADPH regenerating system solution.
-
10 µL of 7-ETMC working solution (prepare by diluting the 10 mM stock in potassium phosphate buffer to achieve the desired final concentration, typically in the range of the Km value).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of cold acetonitrile to each well.
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation at ~410 nm and emission at ~535 nm.
Data Analysis
-
Subtract Background Fluorescence: Subtract the average fluorescence of the negative control wells from the fluorescence of the test wells.
-
Quantify 7-HFC Production: Use the 7-HFC standard curve to convert the background-subtracted fluorescence values into the concentration of 7-HFC produced (in µM or pmol).
-
Calculate CYP1A2 Activity: Calculate the specific activity of CYP1A2 using the following formula:
Specific Activity (pmol/min/pmol CYP1A2) = (pmol of 7-HFC produced) / (incubation time in min × pmol of CYP1A2 per well)
Data Presentation
The following table summarizes typical kinetic parameters for CYP1A2 with various substrates. Note that the values for 7-ETMC may need to be determined empirically.
| Substrate | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| 7-Ethoxyresorufin | ~0.1-0.5 | Varies | [3] |
| Phenacetin | ~20-50 | Varies | |
| Caffeine | ~100-300 | Varies | [4] |
| 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) | ~8.3 | ~454 (pmol/min/mg protein) | [5] |
| 7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) | To be determined | To be determined |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | - Contaminated reagents or plate- Autofluorescence of test compounds | - Use fresh, high-quality reagents- Run a blank with test compound alone |
| Low or no signal | - Inactive enzyme- Incorrect buffer pH- Insufficient incubation time | - Use a new aliquot of enzyme- Verify buffer pH- Optimize incubation time |
| High well-to-well variability | - Inaccurate pipetting- Incomplete mixing | - Use calibrated pipettes- Ensure thorough mixing of reagents |
Conclusion
The 7-ETMC assay provides a sensitive and high-throughput method for determining CYP1A2 activity. The protocol outlined in these application notes offers a robust framework for researchers in drug discovery and development to assess the metabolic profile of new chemical entities and to study the inhibition or induction of this critical drug-metabolizing enzyme. Adherence to the detailed methodologies and careful data analysis will ensure the generation of reliable and reproducible results.
References
- 1. abcam.com [abcam.com]
- 2. CYP1A2 - Wikipedia [en.wikipedia.org]
- 3. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using 7-Ethoxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is an essential component of modern drug discovery, enabling the rapid evaluation of large compound libraries.[1] Fluorometric assays are particularly advantageous for HTS due to their high sensitivity, wide dynamic range, and compatibility with automated systems.[1] 7-Ethoxy-4-methylcoumarin is a valuable profluorescent substrate for monitoring the activity of certain cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. The principle of this assay is based on the enzymatic O-deethylation of the non-fluorescent 7-ethoxy-4-methylcoumarin to the highly fluorescent metabolite, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone).[2] This conversion allows for a direct and quantifiable measure of enzyme activity, making it a robust tool for identifying potential drug-drug interactions by screening for CYP inhibitors.
Principle of the Assay
The enzymatic reaction at the core of this assay is the conversion of a weakly fluorescent coumarin derivative into the highly fluorescent 7-hydroxy-4-methylcoumarin.[1] This fluorogenic response provides a high signal-to-noise ratio, which is ideal for HTS applications.[3] The increase in fluorescence intensity is directly proportional to the enzymatic activity.
Featured Applications
-
High-Throughput Screening for CYP1A1 Inhibitors: This protocol is optimized for screening large compound libraries to identify inhibitors of CYP1A1, a key enzyme in the metabolism of xenobiotics.
-
Determination of IC50 Values: The assay can be adapted to determine the half-maximal inhibitory concentration (IC50) of lead compounds, providing a quantitative measure of their inhibitory potency.
-
Enzyme Kinetics Studies: The continuous nature of the fluorescent readout allows for the determination of kinetic parameters such as Km and Vmax.
Data Presentation
Enzyme Kinetic Parameters for 7-Ethoxycoumarin
| CYP Isoform | Km (μM) | Vmax (mol product/min/mol CYP) | Reference |
| CYP1A1 | 15.6 | 32 | [1] |
| CYP1A2 | 47 | 29.8 | [1] |
Table 1: Michaelis-Menten kinetic constants for the O-deethylation of 7-ethoxycoumarin by human CYP1A1 and CYP1A2. Data extracted from a study by Korhonen et al. (2021).[1]
Excitation and Emission Wavelengths
| Compound | Excitation (nm) | Emission (nm) |
| 7-Hydroxy-4-methylcoumarin | 390 | 460 |
Table 2: Recommended excitation and emission wavelengths for the fluorescent product of the enzymatic reaction.[4]
Signaling and Metabolic Pathways
The primary metabolic pathway for 7-ethoxycoumarin involves O-deethylation catalyzed by cytochrome P450 enzymes to form 7-hydroxy-4-methylcoumarin.[2] This metabolite can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate its excretion.[5]
Experimental Protocols
High-Throughput Screening Protocol for CYP1A1 Inhibitors
This protocol is designed for a 96-well plate format and can be adapted for higher density formats.
1. Reagent Preparation:
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and sterilize.
-
NADPH Regenerating System (2X Solution):
-
NADP+ (2.6 mg/mL)
-
Glucose-6-phosphate (7.6 mg/mL)
-
Glucose-6-phosphate dehydrogenase (4 U/mL)
-
Magnesium chloride (6.6 mg/mL)
-
Prepare fresh and keep on ice.
-
-
CYP1A1 Enzyme/Microsome Solution: Dilute recombinant human CYP1A1 or human liver microsomes in potassium phosphate buffer to the desired concentration. Keep on ice.
-
7-Ethoxy-4-methylcoumarin (Substrate) Solution: Prepare a stock solution in DMSO and dilute to the working concentration in potassium phosphate buffer. The final concentration should be at or near the Km value for the enzyme.
-
Test Compounds and Controls: Prepare serial dilutions of test compounds in DMSO. Include a positive control inhibitor (e.g., α-naphthoflavone) and a negative control (DMSO vehicle).
2. Experimental Workflow:
3. Assay Procedure:
-
Compound Plating: Dispense 1 µL of test compounds, positive control, and DMSO vehicle into the appropriate wells of a black, clear-bottom 96-well plate.
-
Enzyme Addition: Add 50 µL of the CYP1A1 enzyme/microsome solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 50 µL of a pre-warmed mixture containing the 7-Ethoxy-4-methylcoumarin substrate and the NADPH regenerating system.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 390 nm and an emission wavelength of 460 nm.
Data Analysis
The primary data output will be the rate of increase in fluorescence over time, which corresponds to the rate of the enzymatic reaction.
Logical Relationship in Data Analysis
1. Background Subtraction: Subtract the average fluorescence of "no enzyme" or "time zero" wells from all other wells.
2. Calculation of Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
3. Calculation of Percent Inhibition: Calculate the percent inhibition for each test compound concentration relative to the vehicle control (100% activity) using the following formula:
% Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
4. IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
5. Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of the quality of an HTS assay.[7] It is calculated using the signals from the positive (inhibited) and negative (uninhibited) controls.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]
-
A Z'-factor between 0 and 0.5 suggests a marginal assay.[8]
-
A Z'-factor less than 0 indicates the assay is not suitable for HTS.[7]
Conclusion
7-Ethoxy-4-methylcoumarin is a reliable and sensitive substrate for HTS assays designed to identify and characterize inhibitors of cytochrome P450 enzymes. The protocols and data presented here provide a comprehensive guide for researchers to establish and execute robust HTS campaigns, ultimately accelerating the drug discovery process.
References
- 1. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of 7-ethoxycoumarin, flavanone and steroids by cytochrome P450 2C9 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of human metabolites of 7-ethoxycoumarin by bacterial cytochrome P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. assay.dev [assay.dev]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application of 7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) is a fluorogenic probe substrate widely utilized in drug metabolism studies to characterize the activity of cytochrome P450 (CYP) enzymes. Its metabolism, primarily through O-deethylation, results in the formation of the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (7-HFC), which allows for sensitive and high-throughput screening of CYP activity. This application note provides detailed protocols for using 7-ETMC in CYP inhibition and induction assays, crucial for evaluating potential drug-drug interactions (DDIs) during drug development.
Core Applications
7-ETMC is a valuable tool for:
-
CYP Inhibition Assays: Determining the potential of a new chemical entity (NCE) to inhibit specific CYP isoforms, primarily CYP2B6, but also CYP1A1, CYP1A2, and CYP1B1.[1]
-
CYP Induction Assays: Assessing the potential of an NCE to induce the expression of CYP enzymes, a key factor in predicting altered drug clearance and potential DDIs.
-
High-Throughput Screening: Rapidly screening large compound libraries for their effects on CYP activity.
Data Presentation
Table 1: Kinetic Parameters of 7-ETMC O-Deethylation by Human CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |
| CYP1A1 | Data not available in cited literature | Data not available in cited literature |
| CYP1A2 | Data not available in cited literature | Data not available in cited literature |
| CYP1B1 | Data not available in cited literature | Data not available in cited literature |
| CYP2B6 | Data not available in cited literature | Data not available in cited literature |
Table 2: IC50 Values of Known CYP Inhibitors using 7-ETMC as a Substrate
| CYP Isoform | Inhibitor | IC50 (µM) |
| CYP2B6 | Ticlopidine | 0.0517 ± 0.0323 |
| CYP2B6 | Clopidogrel | 0.0182 ± 0.0069 |
Data sourced from a study by Faucette et al. (2007), where inhibition of CYP2B6 was assessed.[1]
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay using 7-ETMC
This protocol outlines the procedure for determining the inhibitory potential of a test compound on CYP2B6 activity using 7-ETMC as a fluorescent probe.
Materials:
-
Recombinant human CYP2B6 enzyme
-
7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC)
-
Test compound (inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (or other suitable solvent for test compound)
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence plate reader (Excitation: ~410 nm, Emission: ~535 nm)
-
7-Hydroxy-4-trifluoromethylcoumarin (7-HFC) for standard curve
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 7-ETMC in acetonitrile or DMSO.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Recombinant human CYP2B6 enzyme
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add 7-ETMC solution to each well to achieve the desired final concentration (typically at or below the Km value).
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or 0.1 M Tris/HCl pH 10.4).
-
-
Fluorescence Measurement:
-
Read the fluorescence of the formed 7-HFC on a fluorescence plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 7-HFC.
-
Calculate the rate of 7-HFC formation for each test compound concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: In Vitro Cytochrome P450 Induction Assay in Cultured Human Hepatocytes
This protocol describes the use of 7-ETMC as a probe substrate to measure CYP enzyme activity following treatment of cultured human hepatocytes with a potential inducer.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
Test compound (potential inducer)
-
Positive control inducers (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6, omeprazole for CYP1A2)
-
7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC)
-
Incubation buffer (e.g., Krebs-Henseleit buffer)
-
96-well microplates (black, clear bottom)
-
Fluorescence plate reader
-
Reagents for RNA isolation and qRT-PCR (optional, for mRNA analysis)
Procedure:
-
Hepatocyte Culture and Treatment:
-
Thaw and plate human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow cells to attach and form a monolayer (typically 24-48 hours).
-
Treat hepatocytes with various concentrations of the test compound, positive controls, and a vehicle control for 48-72 hours. Refresh the medium with the compounds daily.
-
-
CYP Activity Assay (in situ):
-
After the treatment period, remove the culture medium and wash the cell monolayer with warm incubation buffer.
-
Add incubation buffer containing 7-ETMC to each well.
-
Incubate at 37°C for an appropriate time (e.g., 30-60 minutes).
-
Collect an aliquot of the incubation medium at different time points to ensure linearity.
-
Terminate the reaction by transferring the aliquot to a plate containing a stop solution.
-
Measure the fluorescence of the formed 7-HFC.
-
-
mRNA Analysis (Optional):
-
After the treatment period, lyse the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression levels of the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) using qRT-PCR, normalized to a housekeeping gene.
-
-
Data Analysis:
-
Calculate the rate of 7-HFC formation for each treatment condition.
-
Determine the fold induction of CYP activity by comparing the activity in treated cells to that in vehicle-treated cells.
-
For mRNA analysis, calculate the fold change in gene expression using the ΔΔCt method.
-
Plot the fold induction against the concentration of the test compound to determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction).
-
Signaling Pathway
PXR and CAR-Mediated CYP Induction
The induction of many drug-metabolizing CYP enzymes, including CYP2B6 and CYP3A4, is primarily regulated by the nuclear receptors Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR).
Pathway Description:
-
Activation: Inducers enter the cell and can directly bind to and activate PXR, causing its dissociation from a chaperone complex (e.g., HSP90). CAR is often activated indirectly through signaling cascades initiated by inducers.
-
Translocation: Activated PXR and CAR translocate from the cytoplasm into the nucleus.
-
Heterodimerization: In the nucleus, PXR and CAR form a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding and Co-activator Recruitment: The PXR-RXR or CAR-RXR heterodimer binds to specific DNA response elements, such as the Phenobarbital-Responsive Enhancer Module (PBREM) or Xenobiotic-Responsive Element Module (XREM), located in the promoter regions of target genes. This binding facilitates the recruitment of co-activators like Steroid Receptor Coactivator-1 (SRC-1) and Glucocorticoid Receptor Interacting Protein 1 (GRIP1).
-
Gene Transcription: The entire complex enhances the transcription of target genes, including those encoding for CYP enzymes.
-
Protein Synthesis: The resulting messenger RNA (mRNA) is translated into CYP protein, leading to an increased capacity for drug metabolism.
Conclusion
7-ETMC is a versatile and sensitive probe for investigating the effects of new chemical entities on CYP450-mediated drug metabolism. The protocols provided herein offer a framework for conducting robust in vitro CYP inhibition and induction studies. Careful experimental design and data analysis are crucial for accurately predicting the DDI potential of drug candidates.
References
Application Note: Measuring Cytochrome P450 Induction Using 7-Ethoxy-4-Trifluoromethylcoumarin (7ETMC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The induction of cytochrome P450 (CYP) enzymes is a critical mechanism underlying many clinically significant drug-drug interactions (DDIs).[1] When a drug (an inducer) increases the expression of a CYP enzyme, it can accelerate the metabolism of other co-administered drugs that are substrates for that enzyme. This can lead to decreased plasma concentrations of the co-administered drug, potentially resulting in therapeutic failure or the increased formation of toxic metabolites.[2] Regulatory agencies like the FDA recommend that the potential for CYP induction be evaluated for new chemical entities early in the drug development process.[2]
This application note provides a detailed protocol for measuring CYP induction in vitro using 7-ethoxy-4-trifluoromethylcoumarin (7ETMC) as a fluorogenic probe substrate. This compound is a sensitive tool for monitoring the activity of several cytochrome P450 isoforms, notably CYP1A2 and CYP2B6.[3][4] The assay relies on the O-deethylation of the non-fluorescent this compound by CYP enzymes to form the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), which can be measured directly in the reaction medium.[3] This method is suitable for use with primary human hepatocytes, the gold standard for in vitro induction studies, and can be adapted for high-throughput screening.[5]
Principle of the Assay & Signaling Pathways
Enzymatic Reaction
The core of the assay is the enzymatic conversion of this compound to HFC. The rate of HFC formation is directly proportional to the activity of the specific CYP enzyme. By measuring the fluorescence of HFC after exposing hepatocytes to a test compound, one can quantify the extent of enzyme induction.
Caption: Enzymatic conversion of this compound to fluorescent HFC by P450 enzymes.
P450 Induction Signaling Pathways
CYP induction is primarily a process of transcriptional gene activation mediated by nuclear receptors.[6][7] Three key receptors are involved: the Aryl Hydrocarbon Receptor (AhR), the Pregnane X Receptor (PXR), and the Constitutive Androstane Receptor (CAR).[8][9] Upon binding to a ligand (the inducing drug), these receptors translocate to the nucleus, form heterodimers with partner proteins (like RXR or ARNT), and bind to specific response elements on the DNA, initiating the transcription of target CYP genes.[6]
Caption: Major signaling pathways for nuclear receptor-mediated P450 induction.
Experimental Protocols
This protocol outlines the use of cryopreserved human hepatocytes to assess the induction potential of test compounds. Assays should be performed using hepatocytes from at least three different donors.[7]
Overall Experimental Workflow
The procedure involves plating hepatocytes, treating them with the test compound for 48-72 hours to allow for enzyme expression, and then measuring CYP activity using the this compound substrate.
Caption: Workflow for the in vitro P450 induction assay using hepatocytes.
Materials and Reagents
-
Cryopreserved plateable human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E) and supplements
-
Collagen-coated 24- or 48-well plates[5]
-
Test compound(s)
-
Vehicle control (e.g., 0.1% DMSO)
-
Positive control inducers (see Table 1)
-
7-Ethoxy-4-trifluoromethylcoumarin (this compound)
-
7-Hydroxy-4-trifluoromethylcoumarin (HFC) standard
-
Acetonitrile
-
NADPH regenerating system
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader
Hepatocyte Culture and Treatment
-
Thaw and Plate: Thaw cryopreserved hepatocytes according to the supplier's protocol. Plate the cells onto collagen-coated plates at a recommended density and allow them to attach and form a monolayer (typically 24 hours).[5]
-
Treatment: After stabilization, remove the plating medium and replace it with fresh culture medium containing the test compound, positive control, or vehicle control. A typical experiment includes at least three concentrations of the test article.[10]
-
Incubation: Treat the cells daily for 48 to 72 hours, replacing the medium with freshly prepared solutions each day.[11] This duration is sufficient to observe maximal induction of mRNA and enzyme activity.
This compound Activity Assay Protocol
-
Preparation: At the end of the treatment period, gently wash the hepatocyte monolayer twice with warm PBS to remove any residual inducing compounds.
-
Substrate Addition: Prepare a working solution of this compound (e.g., 10-50 µM) in incubation buffer containing an NADPH regenerating system. Add this solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation set to ~410 nm and emission set to ~535 nm.
-
Quantification: Generate a standard curve using known concentrations of the HFC metabolite to convert relative fluorescence units (RFU) into the amount of product formed (e.g., pmol/min/mg protein).
Data Analysis
-
Normalize Activity: Normalize the measured CYP activity to the protein content in each well.
-
Calculate Fold Induction: For each treatment, divide the normalized CYP activity by the average normalized activity of the vehicle control group.
-
Fold Induction = (Activity of Treated Sample) / (Activity of Vehicle Control)
-
-
Interpret Results: A concentration-dependent increase in activity with a fold-change of ≥2 compared to the vehicle control is typically considered a positive induction signal.[6][12] If the increase is less than 2-fold but greater than 20% of the response from the positive control, induction cannot be ruled out.[6][12]
-
Determine EC50 and Emax: For compounds showing a clear dose-response, the data can be fitted to a four-parameter sigmoidal equation to determine the EC50 (concentration producing 50% of maximal induction) and Emax (maximal fold induction).[11][12]
Data Presentation
Quantitative data should be clearly summarized to facilitate interpretation and comparison.
Table 1: Prototypical P450 Inducers and Target Isoforms
This table provides context for the selection of positive controls in the experiment.
| Positive Control | Target Nuclear Receptor | Primary CYP Isoform Induced |
| Omeprazole | AhR | CYP1A2 |
| Phenobarbital | CAR | CYP2B6 |
| Rifampicin | PXR | CYP3A4, CYP2C family[12][13] |
Table 2: Kinetic Parameters of this compound O-deethylation in Liver Microsomes
This data provides a reference for the substrate's behavior across different species.[3]
| Species | Vmax (nmol HFC/min/nmol P450) | Km (µM) |
| Rat | 1.4 ± 0.2 | 11.0 ± 3.1 |
| Dog | 4.3 ± 1.5 | 67 ± 19 |
| Human | 0.9 ± 0.5 | 6.8 ± 2.5 |
Table 3: Example P450 Induction Data for CYP2B6 Activity
This table illustrates a typical output from an induction experiment using this compound as a probe for CYP2B6.
| Compound | Concentration (µM) | Mean CYP2B6 Activity (pmol/min/mg protein) | Fold Induction (vs. Vehicle) |
| Vehicle (0.1% DMSO) | - | 5.2 | 1.0 |
| Test Compound X | 0.1 | 5.8 | 1.1 |
| Test Compound X | 1.0 | 15.1 | 2.9 |
| Test Compound X | 10.0 | 44.7 | 8.6 |
| Phenobarbital (Positive Control) | 1000 | 55.1 | 10.6 |
Conclusion and Best Practices
The this compound assay is a robust and sensitive method for quantifying the induction of specific P450 enzymes, particularly CYP1A2 and CYP2B6. Its fluorometric endpoint allows for a straightforward and high-throughput workflow.
Key Considerations:
-
Substrate Specificity: While a valuable tool, this compound is metabolized by multiple P450 isoforms.[3] Results should be confirmed with more specific probes or by measuring mRNA levels via RT-qPCR, which is often more sensitive and informative.[14]
-
Cytotoxicity: It is essential to assess the cytotoxicity of test compounds at the tested concentrations, as cell death can confound induction results.
-
Multiple Endpoints: For a comprehensive assessment, regulatory guidance often suggests measuring induction at multiple levels: enzyme activity, mRNA expression, and sometimes protein levels.[10][15] This "all-inclusive" approach can help identify complex interactions like concurrent induction and mechanism-based inhibition.[10]
References
- 1. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 3. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of 7-ethoxy-4-trifluoromethylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cytochrome P450 Induction Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An 'all-inclusive' 96-well cytochrome P450 induction method: measuring enzyme activity, mRNA levels, protein levels, and cytotoxicity from one well using cryopreserved human hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 11. xenotech.com [xenotech.com]
- 12. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Physiologically Based Pharmacokinetic Modeling to Assess Perpetrator and Victim Cytochrome P450 2C Induction Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 induction properties of food and herbal-derived compounds using a novel multiplex RT-qPCR in vitro assay, a drug–food interaction prediction tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Measuring the Metabolic Fate of 7-ETMC in Liver Microsomes: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) is a fluorinated derivative of 7-ethoxycoumarin used as a probe substrate for cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. The primary metabolic pathway for 7-ETMC is O-deethylation, which results in the formation of the highly fluorescent metabolite 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1] This reaction is catalyzed by several CYP isoforms, making 7-ETMC a valuable tool for studying the activity and inhibition of these enzymes in liver microsomes.[2] Understanding the metabolism of compounds like 7-ETMC is fundamental in drug discovery and development for predicting drug-drug interactions and assessing the metabolic stability of new chemical entities.
This document provides a detailed protocol for measuring 7-ETMC metabolism in human liver microsomes. It includes procedures for determining the involvement of specific CYP isoforms, quantifying metabolite formation using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and confirming metabolite identity with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Metabolic Pathway
The metabolism of 7-ETMC in liver microsomes is primarily characterized by the enzymatic O-deethylation of the ethoxy group. This reaction is NADPH-dependent and is catalyzed by various cytochrome P450 enzymes.
Figure 1. Primary metabolic conversion of 7-ETMC.
Experimental Protocols
Part 1: Determination of Kinetic Parameters (Km and Vmax) of 7-ETMC O-deethylation
This protocol outlines the determination of Michaelis-Menten kinetic parameters for 7-ETMC metabolism in pooled human liver microsomes.
Materials and Reagents:
-
Pooled human liver microsomes (e.g., from a reputable commercial source)
-
7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC)
-
7-Hydroxy-4-trifluoromethylcoumarin (HFC) standard
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 7-ETMC in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a series of working solutions of 7-ETMC by diluting the stock solution in potassium phosphate buffer to achieve final concentrations ranging from approximately 0.1 to 100 µM.
-
Prepare an HFC standard curve by serially diluting a stock solution in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes (typically 0.1-0.5 mg/mL final protein concentration), MgCl₂ (final concentration of 3-5 mM), and the 7-ETMC working solution in a final volume of 190 µL of potassium phosphate buffer.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously to precipitate the microsomal proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
-
HPLC-Fluorescence Analysis:
-
Analyze the supernatant using a reverse-phase HPLC system equipped with a fluorescence detector.
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient to separate HFC from 7-ETMC and other matrix components (e.g., 20-80% B over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation at ~380 nm and emission at ~500 nm.
-
-
Quantify the amount of HFC formed by comparing the peak area to the HFC standard curve.
-
-
Data Analysis:
-
Calculate the reaction velocity (V) at each substrate concentration (pmol HFC/min/mg protein).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Part 2: Identification of Metabolites by LC-MS/MS
This protocol is for the confident identification of the HFC metabolite.
Procedure:
-
Sample Preparation: Use the supernatant from the terminated microsomal incubation as described in Part 1.
-
LC-MS/MS Analysis:
-
Inject the sample onto a high-resolution mass spectrometer coupled with a UHPLC system.
-
LC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient for separation (e.g., 5-95% B over 15 minutes).[3]
-
Flow Rate: 0.3 mL/min
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.
-
Precursor Ion (for HFC): m/z 231
-
Collision Energy: Optimize to obtain characteristic fragment ions.
-
-
-
Data Analysis:
-
Identify the peak corresponding to HFC based on its retention time and accurate mass.
-
Analyze the fragmentation pattern in the product ion scan to confirm the structure of the metabolite.
-
Part 3: Reaction Phenotyping with Specific CYP Isoforms
This protocol helps to identify the specific CYP enzymes responsible for 7-ETMC metabolism.
Procedure:
-
Using Recombinant Human CYP Enzymes:
-
Incubate 7-ETMC with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A1, 1A2, 1B1, 2B6, 2C9, 2D6, 2E1, 3A4) following the general incubation procedure described in Part 1.[2] CYP2B6 has been shown to efficiently O-deethylate 7-ethoxy-4-trifluoromethylcoumarin.[2] The rates of 7-ethoxy-4-trifluoromethylcoumarin deethylation by CYP1 family enzymes have been shown to follow the order of P450 1A1 > P450 1B1 > P450 1A2.[2]
-
Measure the rate of HFC formation for each isoform to determine their relative contribution to 7-ETMC metabolism.
-
-
Using Chemical Inhibitors:
-
Incubate 7-ETMC with pooled human liver microsomes in the presence and absence of known selective inhibitors for major CYP isoforms.
-
Compare the rate of HFC formation in the presence of each inhibitor to the control (no inhibitor) to determine the degree of inhibition and infer the involvement of the specific CYP enzyme.
-
Data Presentation
Table 1: Example Quantitative Data Summary for 7-ETMC Metabolism
| Parameter | Value | Units |
| Kinetic Parameters (Pooled HLM) | ||
| Km | [Insert experimentally determined value] | µM |
| Vmax | [Insert experimentally determined value] | pmol/min/mg protein |
| Relative Activity of rhCYP Isoforms | (pmol HFC/min/pmol CYP) | |
| rhCYP1A1 | [Insert value] | |
| rhCYP1A2 | [Insert value] | |
| rhCYP1B1 | [Insert value] | |
| rhCYP2B6 | [Insert value] | |
| rhCYP2C9 | [Insert value] | |
| rhCYP2D6 | [Insert value] | |
| rhCYP2E1 | [Insert value] | |
| rhCYP3A4 | [Insert value] | |
| Inhibition by Selective Inhibitors (%) | (% Inhibition) | |
| Furafylline (CYP1A2) | [Insert value] | |
| Ticlopidine (CYP2B6) | [Insert value] | |
| Ketoconazole (CYP3A4) | [Insert value] |
Visualizations
Figure 2. Experimental workflow for 7-ETMC metabolism assay.
Figure 3. CYP isoforms involved in 7-ETMC metabolism.
References
- 1. High-performance liquid chromatographic method for measurement of cytochrome P450-mediated metabolism of 7-ethoxy-4-trifluoromethylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 7-Ethoxy-4-methyl-2H-chromen-2-one (7-ETMC) in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 7-ethoxy-4-methyl-2H-chromen-2-one (7-ETMC), also known as 7-ethoxy-4-methylcoumarin (EMC), a novel dopamine D2 receptor (DRD2) agonist, in preclinical models of Parkinson's disease (PD). The following sections detail its mechanism of action, protocols for in vitro and in vivo studies, and a summary of its therapeutic potential.
Mechanism of Action
7-ETMC has been identified as a dopamine D2 receptor (DRD2) agonist.[1] Its mechanism of action in the context of Parkinson's disease involves the activation of the DRD2 signaling pathway, leading to the phosphorylation of CREB (cAMP response element-binding protein) and a subsequent increase in the expression of Brain-Derived Neurotrophic Factor (BDNF) in neuronal cells.[1] This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity, suggesting that 7-ETMC may exert both symptomatic relief and neuroprotective effects in PD.
Signaling Pathway of 7-ETMC
Caption: Signaling cascade of 7-ETMC in neuronal cells.
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies of 7-ETMC in models of Parkinson's disease.
Table 1: In Vivo Efficacy of 7-ETMC in an MPTP-Induced Mouse Model of Parkinson's Disease
| Parameter | Model | Treatment | Outcome |
| Motor Function | MPTP-induced mice | 7-ETMC | Amelioration of motor and gait disorders |
| Neuroprotection | MPTP-induced mice | 7-ETMC | Restoration of depressed Tyrosine Hydroxylase (TH) expression in the substantia nigra pars compacta (SNpc) and striatum |
Table 2: In Vivo Efficacy of 7-ETMC in a 6-OHDA-Exposed C. elegans Model of Parkinson's Disease
| Parameter | Model | Treatment | Outcome |
| Locomotor Function | 6-OHDA-exposed C. elegans (wild type N2 and CAT-2-transgenic UA57) | 7-ETMC | Recovery of locomotor deficits |
| Neuroprotection | 6-OHDA-exposed C. elegans | 7-ETMC | Relief from degeneration of dopaminergic neurons |
| Protein Aggregation | C. elegans (NL5901 strain overexpressing human α-synuclein) | 7-ETMC | Inhibition of α-synuclein accumulation |
Table 3: In Vitro Activity of 7-ETMC in a Neuronal Cell Line
| Parameter | Cell Line | Treatment | Outcome |
| DRD2 Agonism | SH-SY5Y cells | 7-ETMC | Agonist of the dopamine D2 receptor |
| Downstream Signaling | SH-SY5Y cells | 7-ETMC | Increased expression of phosphorylated CREB (P-CREB) and Brain-Derived Neurotrophic Factor (BDNF) |
Experimental Protocols
Detailed methodologies for key experiments involving 7-ETMC are provided below.
In Vivo Studies: MPTP-Induced Mouse Model
This protocol describes the induction of Parkinson's-like symptoms in mice using MPTP and subsequent treatment with 7-ETMC.
Experimental Workflow: MPTP Mouse Model
Caption: Workflow for the MPTP-induced mouse model of PD.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
7-ethoxy-4-methyl-2H-chromen-2-one (7-ETMC)
-
Saline solution
-
Vehicle for 7-ETMC (e.g., DMSO and saline)
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Tissue processing reagents for immunohistochemistry
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
MPTP Administration: Induce parkinsonism by administering MPTP (e.g., 20-30 mg/kg, intraperitoneally) daily for 5 consecutive days.[2]
-
7-ETMC Treatment:
-
Prepare a stock solution of 7-ETMC in a suitable vehicle.
-
Administer 7-ETMC or vehicle to mice (e.g., by oral gavage or intraperitoneal injection) at the desired dose and frequency, starting after the last MPTP injection.
-
-
Behavioral Assessment:
-
Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at selected time points after treatment initiation.
-
-
Tissue Processing:
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in paraformaldehyde, then transfer to a sucrose solution for cryoprotection.
-
Section the brains (specifically the substantia nigra and striatum) using a cryostat.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.
-
In Vivo Studies: 6-OHDA-Exposed C. elegans Model
This protocol outlines the induction of dopaminergic neurodegeneration in C. elegans using 6-hydroxydopamine (6-OHDA) and assessment of the neuroprotective effects of 7-ETMC.
Experimental Workflow: C. elegans Model
References
- 1. Pepper component 7-ethoxy-4-methylcoumarin, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using 7-Ethoxy-4-methylcoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Ethoxy-4-methylcoumarin (7-EMC) is a fluorogenic substrate widely utilized in in vitro enzyme inhibition assays, particularly for the study of cytochrome P450 (CYP) enzymes.[1] CYPs are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs, as well as endogenous compounds.[2] Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions, making the screening for CYP inhibition a critical step in preclinical drug development.[3]
The principle of assays using 7-Ethoxy-4-methylcoumarin lies in its enzymatic conversion to a highly fluorescent product. In the presence of a specific CYP isozyme and the cofactor NADPH, the non-fluorescent 7-EMC undergoes O-deethylation to produce the fluorescent metabolite, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone).[3] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. By measuring the fluorescence in the presence and absence of a potential inhibitor, the inhibitory potency of the compound can be determined. 7-Ethoxy-4-methylcoumarin is a known substrate for several CYP isoforms, including CYP1A1, CYP2B4, and CYP2B6.[1]
Data Presentation
The inhibitory potential of test compounds against a specific CYP450 isozyme is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for known inhibitors of CYP1A enzymes, which are frequently assayed using coumarin-based substrates.
| Compound | Target Enzyme | IC50 (µM) |
| α-Naphthoflavone | CYP1A2 | ~1.4 - 3 |
| Furafylline | CYP1A2 | ~1.4 - 3 |
| 7-Ethynyl-3,4,8-trimethylcoumarin | CYP1A1 | 0.46 |
| 7-Ethynyl-3,4,8-trimethylcoumarin | CYP1A2 | 0.50 |
| 5-Hydroxyflavone | CYP1A2 | > CYP1A1 |
| 7-Hydroxyflavone | CYP1A1 | > CYP1A2 |
| Galangin (3,5,7-Trihydroxyflavone) | CYP1A2 | High Potency |
| Paradisin A | CYP1B1 | 3.56 |
| 6',7'-Dihydroxybergamottin (DHB) | CYP1B1 | 8.89 |
| Bergamottin | CYP1B1 | 7.17 |
Note: IC50 values can vary depending on experimental conditions such as substrate concentration, enzyme source, and incubation time.[4][5]
Experimental Protocols
Protocol 1: Determination of IC50 for a Test Compound against CYP1A2 using 7-Ethoxy-4-methylcoumarin
This protocol outlines a method for determining the IC50 value of a test compound in a 96-well plate format using human liver microsomes as the enzyme source.
Materials:
-
7-Ethoxy-4-methylcoumarin (7-EMC)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (inhibitor)
-
Positive control inhibitor (e.g., α-Naphthoflavone)
-
DMSO (for dissolving compounds)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 7-EMC in DMSO (e.g., 10 mM). Further dilute in potassium phosphate buffer to the desired working concentration (e.g., 2X the final assay concentration).
-
Prepare a stock solution of the test compound and positive control in DMSO. Perform serial dilutions to create a range of concentrations.
-
Prepare a working solution of human liver microsomes in potassium phosphate buffer.
-
Prepare a 2X working solution of the NADPH regenerating system in potassium phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of the diluted test compound solutions to the respective wells.
-
Positive Control Wells: Add 50 µL of the diluted positive control solutions.
-
Vehicle Control Wells (100% activity): Add 50 µL of buffer containing the same final concentration of DMSO as the test compound wells.
-
Blank Wells (No enzyme): Add 100 µL of potassium phosphate buffer.
-
-
Pre-incubation:
-
To all wells except the blank, add 50 µL of the human liver microsome working solution.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 100 µL of the 2X 7-EMC working solution to all wells.
-
Immediately add 50 µL of the 2X NADPH regenerating system working solution to all wells except the blank. The final reaction volume should be 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 7-hydroxy-4-methylcoumarin (typically around 390-405 nm for excitation and 460 nm for emission).
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of vehicle control well))
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Mandatory Visualizations
Signaling Pathway: Cytochrome P450 Catalytic Cycle
References
Application Notes and Protocols for Cell-Based Assays Using 7-Ethoxy-4-methylcoumarin (7-EMC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxy-4-methylcoumarin (7-EMC) is a valuable fluorogenic substrate for the investigation of cytochrome P450 (CYP) enzyme activity in cell-based assays. As a member of the coumarin family of compounds, 7-EMC is virtually non-fluorescent until it undergoes O-deethylation by specific CYP isoforms. This enzymatic reaction yields the highly fluorescent product 7-hydroxy-4-methylcoumarin (7-HMC), which can be readily quantified. This property makes 7-EMC an excellent tool for high-throughput screening of CYP inhibitors and inducers, as well as for fundamental research into drug metabolism and xenobiotic transformation.[1]
The primary CYP enzymes responsible for the metabolism of 7-EMC include isoforms from the CYP1, CYP2, and CYP3 families, with notable contributions from CYP1A1, CYP1A2, CYP2B6, and CYP2E1.[2][3] The specific isoforms involved can vary depending on the cell type and their expression levels of these enzymes.
These application notes provide a comprehensive overview and detailed protocols for the use of 7-EMC in cell-based assays to monitor CYP activity.
Principle of the Assay
The core of the 7-EMC based assay is the enzymatic conversion of a weakly fluorescent substrate to a highly fluorescent product. This increase in fluorescence is directly proportional to the activity of the CYP enzymes present in the cell-based system.
Caption: Enzymatic conversion of 7-EMC to 7-HMC by CYP enzymes.
Data Presentation
The following tables summarize kinetic parameters for 7-EMC O-deethylation in various biological systems. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and species.
Table 1: Kinetic Parameters for 7-Ethoxycoumarin O-deethylation in Hepatocytes
| Species | Kinetic Component | Apparent Km (µM) | Apparent Vmax (nmol/min/106 cells) |
| Rat | High Affinity | 11.5 | 0.30 |
| Low Affinity | 560 | 1.52 | |
| Dog | High Affinity | 2.2 | 0.21 |
| Low Affinity | 40 | 0.74 | |
| Human | High Affinity | 3.9 | 0.007 |
| Low Affinity | 470 | 0.057 |
Data sourced from Bayliss et al., 1994.[4]
Table 2: Kinetic Parameters for 7-Ethoxycoumarin O-deethylation in Human Liver Microsomes
| CYP Isoform Contribution | Apparent Km (µM) |
| High Affinity (Low Substrate Conc.) | Low Km (attributed mainly to CYP1A2) |
| Low Affinity (High Substrate Conc.) | High Km (attributed mainly to CYP2E1) |
Data interpretation from Dohi et al., 1995.[3]
Experimental Protocols
Protocol 1: General Protocol for Measuring CYP Activity in Adherent Cell Lines (e.g., HepG2)
This protocol provides a general procedure for determining CYP activity in a human hepatoma cell line, HepG2, which is a common model for studying liver-related metabolism.
Materials:
-
7-Ethoxy-4-methylcoumarin (7-EMC)
-
HepG2 cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorometric plate reader (Excitation: ~380-400 nm, Emission: ~440-460 nm)
-
DMSO (for dissolving 7-EMC)
-
(Optional) CYP inducers (e.g., omeprazole for CYP1A2) or inhibitors (e.g., furafylline for CYP1A2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well.
-
Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
(Optional) Induction of CYP Expression:
-
To study the induction of CYP enzymes, treat the cells with a known inducer (e.g., 50 µM omeprazole for CYP1A2) for 24-48 hours prior to the assay. Include a vehicle control (e.g., DMSO).
-
-
Assay Preparation:
-
Prepare a stock solution of 7-EMC in DMSO. Further dilute in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a concentration-response curve to determine the optimal substrate concentration.
-
-
Initiation of the Reaction:
-
Remove the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add 100 µL of the 7-EMC-containing medium to each well.
-
To test for inhibition, pre-incubate the cells with the inhibitor for a defined period (e.g., 30 minutes) before adding the 7-EMC substrate.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for a predetermined time (e.g., 1-4 hours). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Measurement of Fluorescence:
-
Measure the fluorescence intensity of the product, 7-hydroxy-4-methylcoumarin, using a fluorometric plate reader with excitation at ~390 nm and emission at ~440 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing medium and 7-EMC without cells.
-
Normalize the fluorescence signal to the number of cells or protein concentration per well.
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Protocol 2: CYP Activity Assay in Hepatocyte Suspensions
This protocol is adapted for freshly isolated or cryopreserved hepatocytes in suspension.
Materials:
-
7-Ethoxy-4-methylcoumarin (7-EMC)
-
Hepatocyte suspension
-
Krebs-Henseleit Buffer (KHB) or similar physiological buffer
-
24-well plates
-
Shaking incubator
-
Acetonitrile (ice-cold)
-
Centrifuge
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes or use freshly isolated cells.
-
Determine cell viability (should be >80%).
-
Resuspend the hepatocytes in KHB medium to a final concentration of 1.0 x 106 cells/mL.
-
-
Reaction Setup:
-
In a 24-well plate, add the hepatocyte suspension.
-
Add 7-EMC to a final concentration of 10 µM (or as optimized).
-
The total reaction volume can be around 0.6 mL.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 and gentle shaking (e.g., 80 rpm) for up to 120 minutes.[5]
-
-
Reaction Termination:
-
At desired time points (e.g., 0 and 120 minutes), take an aliquot of the reaction mixture and add an equal volume of ice-cold acetonitrile to stop the reaction.[5]
-
-
Sample Processing:
-
Centrifuge the samples to pellet the cell debris.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
The formation of 7-hydroxy-4-methylcoumarin can be quantified by fluorescence measurement as described in Protocol 1 or by LC-MS/MS for more detailed metabolite profiling.[5]
-
Signaling Pathway and Experimental Workflow Visualizations
Cytochrome P450-Mediated Xenobiotic Metabolism
The following diagram illustrates the general role of cytochrome P450 enzymes in Phase I of xenobiotic metabolism, which is the primary mechanism of action for 7-EMC conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Ethoxycoumarin O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Preparing 7-ETMC Stock Solutions for Experimental Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of 7-ethoxy-4-methylcoumarin (7-ETMC) stock solutions for use in a variety of experimental settings. Adherence to these guidelines will ensure solution stability, concentration accuracy, and the reproducibility of your experimental results.
Introduction to 7-ETMC
7-Ethoxy-4-methylcoumarin (7-ETMC), a derivative of coumarin, is a widely utilized fluorogenic substrate for assessing the activity of various cytochrome P450 (CYP) enzymes.[1][2] Its primary metabolic pathway involves O-deethylation, catalyzed by multiple CYP isoforms including CYP1A1, CYP1A2, CYP2E1, CYP2A6, CYP2B6, and CYP2C9, to produce the highly fluorescent metabolite 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone).[1][3] This reaction forms the basis of sensitive assays for quantifying CYP activity in in vitro systems such as human liver microsomes and recombinant enzyme preparations.[2][4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 7-ETMC is crucial for the accurate preparation of stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₃ | [5] |
| Molecular Weight | 204.22 g/mol | [5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 114-116 °C | [3] |
| Solubility | Soluble in DMSO (~15 mg/mL), DMF (~30 mg/mL), and slightly soluble in alcohol. Sparingly soluble in aqueous buffers. | [5] |
Preparing 7-ETMC Stock Solutions
The following protocols detail the preparation of 7-ETMC stock solutions for use in enzyme and cell-based assays. The choice of solvent and final concentration should be optimized based on the specific experimental requirements, particularly the tolerance of the biological system to the solvent.
High-Concentration Stock Solution (10 mM in DMSO)
This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations.
Materials:
-
7-Ethoxy-4-methylcoumarin (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh out 2.04 mg of 7-ETMC powder and transfer it to a sterile microcentrifuge tube or amber vial.
-
Dissolution: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the 7-ETMC powder.
-
Mixing: Vortex the solution thoroughly until the 7-ETMC is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7] For longer-term storage, -80°C is recommended. When stored properly, DMSO stock solutions of many compounds are stable for extended periods.[8][9]
Preparation of Working Solutions
Working solutions should be prepared fresh daily by diluting the high-concentration stock solution in the appropriate assay buffer. It is not recommended to store aqueous solutions of 7-ETMC for more than one day.[5]
For Enzyme Assays (e.g., 7-Ethoxycoumarin O-deethylase Assay):
-
Typical Final Concentration: 10 µM - 200 µM[4]
-
Protocol:
-
Thaw an aliquot of the 10 mM 7-ETMC stock solution.
-
Dilute the stock solution in the assay buffer (e.g., potassium phosphate buffer, pH 7.4) to the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of assay buffer.
-
Mix thoroughly by vortexing.
-
For Cell-Based Assays:
-
Critical Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[6]
-
Protocol:
-
Thaw an aliquot of the 10 mM 7-ETMC stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration while ensuring the DMSO concentration remains non-toxic. For example, to achieve a final concentration of 10 µM 7-ETMC with 0.1% DMSO, you can perform a 1:1000 dilution of the 10 mM stock solution in the final cell culture volume.
-
Gently mix the final solution before adding it to the cells.
-
Experimental Protocol: 7-Ethoxycoumarin O-Deethylase Assay
This protocol provides a general framework for measuring the O-deethylation of 7-ETMC in human liver microsomes.
Materials:
-
Human liver microsomes
-
7-ETMC working solution (prepared as described above)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader (Excitation: ~370-390 nm, Emission: ~450-460 nm)
-
7-hydroxy-4-methylcoumarin (for standard curve)
Workflow:
Procedure:
-
Prepare Standard Curve: Prepare a series of dilutions of 7-hydroxy-4-methylcoumarin in the assay buffer to generate a standard curve.
-
Reaction Setup: In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the 7-ETMC working solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate Reaction: Start the enzymatic reaction by adding the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a stopping solution, such as acetonitrile.
-
Fluorescence Measurement: Measure the fluorescence of the produced 7-hydroxy-4-methylcoumarin using a microplate reader.
-
Data Analysis: Quantify the amount of product formed by comparing the fluorescence readings to the 7-hydroxy-4-methylcoumarin standard curve. Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of microsomal protein.
Metabolic Pathway of 7-ETMC
The primary metabolic fate of 7-ETMC in vitro is its conversion to 7-hydroxy-4-methylcoumarin, a reaction catalyzed by several cytochrome P450 enzymes. This phase I metabolite can then undergo phase II conjugation reactions.
Stability and Storage Summary
Proper storage of 7-ETMC and its solutions is critical for maintaining its integrity and ensuring experimental reproducibility.
| Solution | Storage Temperature | Recommended Duration | Notes |
| 7-ETMC Powder | -20°C | ≥ 4 years | Store in a dry, dark place. |
| 10 mM Stock in DMSO | -20°C / -80°C | Months to years | Aliquot to avoid freeze-thaw cycles. Protect from light.[7][10] |
| Aqueous Working Solutions | 2-8°C | ≤ 24 hours | Prepare fresh daily.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting 7ETMC fluorescence assay variability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using the 7-ethoxy-4-trifluoromethylcoumarin (7-ETMC) fluorescence assay, a common method for measuring the activity of cytochrome P450 (CYP) enzymes.
Troubleshooting Guide
This section addresses specific issues that may arise during your 7-ETMC experiments, helping you identify the cause and find a solution.
Question: Why is my background fluorescence signal unusually high?
High background fluorescence can mask the signal from the enzymatic reaction, reducing the assay window and sensitivity.
| Potential Cause | Recommended Solution |
| Substrate Instability/Hydrolysis | 7-ETMC can undergo non-enzymatic hydrolysis to the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). Prepare the 7-ETMC substrate solution fresh for each experiment. Avoid storing it in aqueous buffers for extended periods, especially at basic pH where hydrolysis is more rapid. Studies on similar coumarin esters show the longest half-life at acidic pH (around pH 4).[1] |
| Reagent or Buffer Contamination | Use high-purity water and reagents. Check buffers and solvents for intrinsic fluorescence by running a blank plate containing only the assay buffer and reading it at the assay wavelengths. |
| Autofluorescent Test Compounds | If screening compound libraries, the compounds themselves may be fluorescent at the excitation/emission wavelengths of HFC (Ex: ~410 nm, Em: ~510 nm).[2] Pre-screen compounds for autofluorescence by incubating them in the assay buffer without the enzyme or substrate. |
| Microplate Material | Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize light scatter and well-to-well crosstalk. White or clear plates can be autofluorescent. |
| Incorrect Instrument Settings | Optimize the gain setting on the plate reader. An excessively high gain will amplify background noise. Start with a medium gain setting and adjust based on the signal from a positive control well. |
Question: My fluorescent signal is very low or absent. What should I do?
A weak or nonexistent signal suggests a problem with one of the core components of the enzymatic reaction or the detection process.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure recombinant CYP enzymes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles, which can decrease activity. Confirm the activity of your enzyme lot with a known control substrate. |
| Inactive NADPH Regeneration System | The NADPH regeneration system is critical for CYP activity. Prepare the solution fresh daily and keep it on ice. Confirm its activity by monitoring the increase in absorbance at 340 nm.[3] |
| Incorrect Wavelength Settings | Verify that the plate reader's excitation and emission wavelengths are set correctly for the product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The optimal wavelengths are approximately 410 nm for excitation and 510 nm for emission.[2] |
| Insufficient Incubation Time/Temperature | Ensure the incubation is performed at the optimal temperature (typically 37°C) for a sufficient duration. Run a time-course experiment to determine the linear range of the reaction. Pre-incubating the plate at the reaction temperature before adding the NADPH system is a critical step to ensure consistency.[3] |
| Inhibitory Solvent Concentration | High concentrations of organic solvents used to dissolve test compounds can inhibit CYP enzymes. DMSO, in particular, can inhibit CYP2C9 and other isoforms in a concentration-dependent manner.[3] Keep the final concentration of solvents like DMSO below 0.5% if possible. Acetonitrile is often less inhibitory. |
Question: I'm seeing high variability between replicate wells. What is the cause?
Inconsistent results across replicate wells compromise the reliability and statistical significance of your data.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Inaccurate or inconsistent pipetting is a major source of variability. Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like microsomal preparations. When adding reagents, ensure the pipette tip is below the liquid surface to avoid splashing. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and alter enzyme kinetics. To mitigate this, avoid using the outermost wells for samples. Instead, fill them with buffer or water to create a humidity barrier. Sealing plates with adhesive films can also minimize evaporation. |
| Incomplete Mixing | Gently mix the plate after adding each reagent, especially the enzyme and substrate. Avoid vigorous shaking that could cause cross-contamination or denature the enzyme. A brief, gentle orbital shake is usually sufficient. |
| Temperature Gradients | Uneven temperature across the plate can lead to different reaction rates in different wells. Ensure the entire plate is equilibrated to the correct temperature before starting the reaction. Use a high-quality incubator or a plate reader with temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction underlying the 7-ETMC assay?
The 7-ETMC assay measures the O-deethylation activity of cytochrome P450 enzymes. The non-fluorescent substrate, 7-ethoxy-4-trifluoromethylcoumarin (7-ETMC), is converted by a CYP enzyme into the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), and acetaldehyde. The rate of HFC formation, measured by the increase in fluorescence over time, is directly proportional to the enzyme's activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction of human liver microsomal oxidations of 7-ethoxycoumarin and chlorzoxazone with kinetic parameters of recombinant cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Ethoxy-4-methylcoumarin Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 7-Ethoxy-4-methylcoumarin (7-EMC) in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is 7-Ethoxy-4-methylcoumarin (7-EMC) and how does it work in an assay?
7-Ethoxy-4-methylcoumarin is a fluorogenic substrate used to measure the activity of various enzymes, particularly Cytochrome P450 (CYP) isoforms.[1][2] The core principle involves the enzymatic O-deethylation of the non-fluorescent 7-EMC molecule to produce the highly fluorescent product, 7-hydroxy-4-methylcoumarin (7-HMC or 4-methylumbelliferone).[3][4] The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time.[3]
Q2: What are the optimal excitation and emission wavelengths for detecting the product of 7-EMC?
The fluorescent product, 7-hydroxy-4-methylcoumarin (7-HMC), is typically detected with an excitation wavelength in the range of 370-380 nm and an emission wavelength around 450-460 nm.[1][5][6] It is always recommended to confirm the optimal wavelengths on your specific instrument using a standard solution of 7-HMC.
Q3: What are the primary sources of high background fluorescence in my 7-EMC assay?
High background fluorescence can significantly reduce assay sensitivity.[7] Common sources include:
-
Assay Media and Buffers: Components in cell culture media (e.g., phenol red, riboflavin) and cofactors like NADPH can be autofluorescent.[7]
-
Test Compounds: The compound being screened may be intrinsically fluorescent at the assay wavelengths.[7]
-
Contaminated Reagents or Plasticware: Use of non-specialized or scratched microplates, or impurities in solvents can contribute to background signal.[5][8]
-
Substrate Instability: Degradation of the 7-EMC substrate can lead to the release of fluorescent products. It is recommended to prepare substrate solutions fresh for each experiment.[5]
Q4: My test compound is fluorescent. How can I correct for this interference?
If a test compound fluoresces, it can mask true inhibition or generate a false-positive signal.[7] To correct for this, you must run a parallel control experiment. Prepare wells containing the assay buffer and the test compound at the same final concentration used in the main experiment, but without the enzyme.[7] Measure the fluorescence of these control wells and subtract this value from your experimental readings.[5]
Q5: What is substrate inhibition and how does it affect my results?
Substrate inhibition occurs when the enzyme's activity decreases at very high substrate concentrations.[9] This can complicate the analysis of enzyme kinetics and inhibitor potency. If you observe a decrease in reaction velocity after an initial increase as you raise the 7-EMC concentration, substrate inhibition may be occurring. To mitigate this, it is crucial to determine the optimal substrate concentration and work in a range that does not cause inhibition.[9]
Q6: Why is it critical to optimize the 7-EMC concentration?
Optimizing the substrate concentration is essential for accurately determining key enzyme kinetic parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).[10] For inhibitor screening, using a 7-EMC concentration near the Kₘ is often ideal for detecting competitive inhibitors, as it provides a sensitive window to observe changes in enzyme activity.[10][11] Using suboptimal concentrations can lead to an underestimation of an enzyme's catalytic potential or inaccurate inhibitor characterization.[10]
Troubleshooting Guide
This guide addresses common problems encountered during 7-EMC assays, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Autofluorescence of assay buffer, media, or cofactors (e.g., NADPH).[7] 2. Intrinsic fluorescence of test compounds.[7] 3. Contaminated reagents or use of standard, non-black microplates.[5][8] 4. High concentration of 7-EMC substrate. | 1. Test each assay component individually for fluorescence. If possible, use a buffer with low autofluorescence like phosphate-buffered saline (PBS).[7] 2. Run a "compound-only" control (compound in buffer, no enzyme) and subtract this background value.[5] 3. Use high-purity solvents, low-fluorescence grade black microplates, and ensure pipette tips are clean.[5] 4. Include a "no-enzyme" control for each substrate concentration to perform proper blank subtraction.[6] |
| Low or No Signal | 1. Inactive or insufficient enzyme.[5] 2. Incorrect instrument settings (excitation/emission wavelengths, gain).[10][12] 3. Sub-optimal assay conditions (pH, temperature, incubation time).[5] 4. Fluorescence quenching by test compounds.[7] | 1. Verify enzyme activity with a known positive control substrate. Increase the enzyme concentration if necessary.[10] 2. Confirm plate reader settings are optimal for 7-HMC (Ex: ~370-380 nm, Em: ~450-460 nm). Optimize the detector gain to amplify the signal without saturating it.[8][10] 3. Optimize the assay buffer pH and temperature for your specific enzyme. Ensure the incubation time is sufficient for product formation.[5] 4. To test for quenching, add your compound to a solution containing a known amount of the fluorescent product (7-HMC). A decrease in signal indicates quenching.[7] |
| Non-Linear Reaction Curves (Progress Curves) | 1. Substrate depletion (>10-15% of substrate consumed).[10] 2. Enzyme instability under assay conditions. 3. Product inhibition.[10] 4. Inner filter effect at high substrate/product concentrations.[10] | 1. Use a lower enzyme concentration or measure the reaction for a shorter period to stay within the initial velocity phase.[10] 2. Check enzyme stability at the assay temperature and pH. Consider adding stabilizing agents like BSA.[10] 3. Dilute the reaction mixture if product accumulation is suspected to be inhibitory.[10] 4. Work with substrate concentrations where absorbance is low. If high concentrations are required, mathematical corrections may be necessary.[10] |
| Assay Interference from Test Compounds | 1. Compound absorbs light at excitation or emission wavelengths (quenching).[7] 2. Compound is intrinsically fluorescent.[7] 3. Compound aggregates and scatters light. | 1. Perform a quenching control as described under "Low or No Signal". 2. Perform a "compound-only" control and subtract the background as described under "High Background Signal". 3. Ensure the compound is fully dissolved. Consider adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer to prevent aggregation. |
Quantitative Data Summary
The following tables provide key quantitative data for easy reference when designing and optimizing your 7-EMC assays.
Table 1: Spectral Properties of 7-EMC Metabolite
| Compound | Common Abbreviation | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |
| 7-Hydroxy-4-methylcoumarin | 7-HMC, 4-MU | ~370 - 380 | ~450 - 460 | Highly fluorescent product of 7-EMC metabolism.[1][5] |
Table 2: Example Concentration Ranges for CYP Inhibition Assays
| Parameter | Recommended Range | Rationale |
| 7-EMC Substrate Concentration | Varies (e.g., 0 - 300 µM) | Must be empirically determined. For inhibitor screening, a concentration at or near the Kₘ is often optimal.[2][10] |
| Enzyme Concentration | Varies by isoform and source | Should be titrated to ensure the reaction is in the linear range with respect to time and enzyme concentration. |
| DMSO Concentration | < 1% | High concentrations of organic solvents can inhibit enzyme activity. The final concentration should be kept constant across all wells.[3] |
Visualizations
The following diagrams illustrate key workflows and concepts relevant to optimizing 7-EMC assays.
Experimental Protocols
Protocol 1: Determining the Optimal 7-EMC Concentration (Kₘ Determination)
This protocol describes how to perform a substrate titration experiment to determine the Michaelis-Menten constant (Kₘ) for your enzyme with 7-EMC.
Materials:
-
7-EMC stock solution (e.g., 10 mM in DMSO)
-
Enzyme preparation (e.g., recombinant CYP enzyme, liver microsomes)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Cofactor solution (e.g., NADPH regenerating system)[3]
-
Black, opaque 96- or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Dilutions: Create a serial dilution of the 7-EMC stock solution in assay buffer to cover a wide range of final concentrations (e.g., from 0 µM to 200 µM). Prepare enough of each concentration for triplicate wells.
-
Set up the Assay Plate:
-
Add a constant amount of enzyme to each well.
-
Include "no-enzyme" control wells for each substrate concentration to measure and subtract background fluorescence.[6]
-
Add the cofactor solution to all wells.
-
-
Initiate and Measure:
-
Pre-warm the plate and plate reader to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the varying concentrations of the 7-EMC substrate to the wells.
-
Immediately place the plate in the reader and begin kinetic measurement (e.g., read fluorescence every 60 seconds for 30-60 minutes) using optimal excitation and emission wavelengths for 7-HMC.[6]
-
-
Data Analysis:
-
For each 7-EMC concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.[10]
-
Protocol 2: General Cytochrome P450 (CYP) Activity Assay
This protocol provides a general workflow for measuring CYP activity using 7-EMC after the optimal substrate concentration has been determined.
Materials:
-
7-EMC working solution (at 2x the final desired concentration, e.g., 2x Kₘ)
-
Enzyme preparation (e.g., human liver microsomes)
-
Test compounds and vehicle control (e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Cofactor solution (NADPH regenerating system)
-
Stop solution (e.g., ice-cold acetonitrile)
-
Black, opaque 96-well microplate
Procedure:
-
Reagent Preparation: Prepare a master mix containing the assay buffer and the CYP enzyme/microsomes. Keep on ice.[3]
-
Compound Plating: Dispense test compounds, positive control inhibitor, and vehicle control into the appropriate wells. The final DMSO concentration should typically not exceed 1%.[3]
-
Pre-incubation: Add the enzyme master mix to the wells. Gently mix and pre-incubate for a short period (e.g., 5-10 minutes) at the assay temperature (e.g., 37°C) to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add the pre-warmed 7-EMC working solution and cofactor solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as ice-cold acetonitrile.[13]
-
Fluorescence Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new black microplate and measure the endpoint fluorescence (Ex: ~370 nm, Em: ~450 nm).[5]
-
Data Analysis: Subtract the "no-enzyme" control background from all readings. Calculate the percent inhibition for each test compound relative to the vehicle control.
References
- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7ETMC Assays
Welcome to the technical support center for 7-ethoxy-3-methoxy-4-(trifluoromethyl)coumarin (7ETMC) assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio and obtain reliable, reproducible data from their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound assays?
A1: The this compound assay is a fluorometric method used to measure the activity of certain enzymes, particularly cytochrome P450 (CYP) isoforms. This compound is a weakly fluorescent substrate that is enzymatically converted into a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for sensitive quantification.
Q2: Which enzymes can be assayed using this compound and similar coumarin derivatives?
A2: this compound and its analogs, such as 7-ethoxy-4-(trifluoromethyl)coumarin (EFC) and 7-methoxy-4-(trifluoromethyl)coumarin (MFC), are primarily used as substrates for various cytochrome P450 (CYP) enzymes.[1] These enzymes are crucial in drug metabolism.[2][3] However, it's important to note that some of these substrates may not be entirely selective for a single CYP isoform, which could be a source of background signal or require the use of specific inhibitors to isolate the activity of the enzyme of interest.[4]
Q3: What are the optimal excitation and emission wavelengths for the product of the this compound assay?
A3: For coumarin-based substrates, the fluorescent product, a hydroxy-coumarin derivative, typically has an excitation maximum around 410 nm and an emission maximum around 510 nm.[1] For the related compound 7-methoxy-4-(trifluoromethyl)coumarin, the excitation and emission wavelengths in methanol are reported as 333 nm and 416 nm, respectively. It is always recommended to perform a spectrum scan to determine the optimal wavelengths for your specific experimental conditions and instrument.
Troubleshooting Guide
Issue 1: Low Signal Intensity
A weak or absent signal can be frustrating. Here are several potential causes and their solutions:
| Potential Cause | Troubleshooting Step |
| Suboptimal Reagent Concentration | Optimize the concentrations of both the enzyme and the this compound substrate. Create a matrix of varying concentrations to find the optimal balance that yields a robust signal without substrate inhibition. |
| Incorrect Instrument Settings | Ensure your fluorometer is set to the correct excitation and emission wavelengths for the fluorescent product. Also, optimize the gain settings to enhance signal detection without saturating the detector. |
| Degraded Reagents | Enzymes are sensitive to temperature fluctuations and freeze-thaw cycles. Use fresh or properly stored enzyme and substrate stocks. Aliquoting reagents upon receipt can help maintain their activity.[5] |
| Inappropriate Buffer Conditions | The pH and ionic strength of the assay buffer can significantly impact enzyme activity. Verify that the buffer composition is optimal for the specific enzyme being assayed.[6] |
| Insufficient Incubation Time | The enzymatic reaction may not have proceeded long enough to generate a detectable signal. Perform a time-course experiment to determine the linear range of the reaction and select an appropriate incubation time.[7] |
Issue 2: High Background Signal
A high background can mask the true signal from the enzymatic reaction. Consider the following to reduce background fluorescence:
| Potential Cause | Troubleshooting Step |
| Autofluorescence of Assay Components | Check for fluorescence from the buffer, substrate, or other components in the absence of the enzyme. If a component is fluorescent, consider using an alternative or purifying the reagent. |
| Contaminated Reagents | Impurities in the reagents or water can contribute to background fluorescence. Use high-purity reagents and water to prepare all solutions.[5] |
| Non-Enzymatic Substrate Degradation | This compound may degrade spontaneously over time, leading to an increase in background fluorescence. Prepare the substrate solution fresh for each experiment and protect it from light. |
| Use of Inappropriate Microplates | For fluorescence assays, it is recommended to use black, opaque-walled microplates to minimize well-to-well crosstalk and background from scattered light.[5] |
| Compound Interference | If screening compound libraries, the test compounds themselves may be fluorescent. Always include controls with the test compound in the absence of the enzyme to measure its intrinsic fluorescence.[8] |
Issue 3: Inconsistent Results and Poor Reproducibility
Variability between wells or experiments can compromise the reliability of your data. Here are some tips to improve consistency:
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracies | Inconsistent liquid handling is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques. For multi-well plates, using a multichannel pipette can improve consistency.[5] |
| Temperature Gradients | Uneven temperature across the incubation plate can lead to variations in enzyme activity. Ensure the entire plate is at a uniform temperature during incubation. Pre-warming the plate and reagents can help. |
| Inadequate Mixing | Ensure all components are thoroughly mixed in each well before starting the measurement. Insufficient mixing can lead to localized differences in reaction rates. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To minimize edge effects, avoid using the outermost wells for critical samples or fill them with a blank solution. |
Experimental Protocols
General Protocol for a this compound-Based CYP Enzyme Assay
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the CYP isoform of interest (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
This compound Substrate Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO or acetonitrile to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Enzyme Solution: Dilute the CYP enzyme preparation (e.g., human liver microsomes or recombinant CYP) to the desired concentration in the assay buffer. Keep on ice.
-
NADPH Regeneration System: Prepare a solution containing an NADPH regeneration system to ensure a constant supply of the cofactor during the reaction.
2. Assay Procedure (96-well plate format):
-
Add assay buffer to the wells of a black, opaque-walled 96-well plate.
-
Add the enzyme solution to each well.
-
To test for inhibitors, add the desired concentration of the test compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the this compound substrate and the NADPH regeneration system to each well.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Monitor the increase in fluorescence over time (kinetic assay) at the optimal excitation and emission wavelengths. Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the final fluorescence.
3. Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all readings.
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Plot the reaction velocity against the substrate or inhibitor concentration to determine kinetic parameters like Km or IC50.
Optimization of Assay Parameters
To achieve the best signal-to-noise ratio, it is crucial to optimize several key parameters:
| Parameter | Recommended Optimization Strategy |
| Enzyme Concentration | Titrate the enzyme concentration to find a level that produces a robust signal within the linear range of the instrument and the desired assay time.[7] |
| Substrate Concentration | Perform a substrate titration to determine the Michaelis-Menten constant (Km). For inhibitor screening, using a substrate concentration at or below the Km is often recommended to maximize sensitivity to competitive inhibitors. |
| Incubation Time | Conduct a time-course experiment to identify the time frame during which the reaction rate is linear. Assays should be performed within this linear range.[7] |
| Buffer pH and Ionic Strength | Test a range of pH values and salt concentrations around the reported optimum for the enzyme to find the conditions that yield the highest activity.[9] |
| Solvent Concentration | If using organic solvents like DMSO to dissolve substrates or inhibitors, keep the final concentration in the assay low (typically <1%) to avoid effects on enzyme activity.[10] |
Visualizing Key Processes
CYP-Mediated Metabolism of this compound
The following diagram illustrates the general enzymatic conversion of this compound by a cytochrome P450 enzyme.
Caption: CYP enzyme-catalyzed conversion of this compound to a fluorescent product.
Experimental Workflow for Assay Optimization
This diagram outlines a logical workflow for optimizing a this compound assay to improve the signal-to-noise ratio.
Caption: A stepwise approach to optimizing this compound assay parameters.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
Technical Support Center: Interference in 7-Ethoxy-4-methylcoumarin (7-EC) Metabolic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues of interference in 7-Ethoxy-4-methylcoumarin (7-EC) metabolic assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 7-Ethoxy-4-methylcoumarin (7-EC) metabolic assay?
The 7-EC metabolic assay is a fluorometric method used to measure the activity of certain cytochrome P450 (CYP450) enzymes. 7-EC is a non-fluorescent substrate that is metabolized by these enzymes, primarily through O-deethylation, to form the highly fluorescent product 7-hydroxy-4-methylcoumarin (7-HC). The rate of 7-HC formation, measured by an increase in fluorescence, is proportional to the enzyme activity.
Q2: What are the typical excitation and emission wavelengths for 7-hydroxy-4-methylcoumarin (7-HC)?
The fluorescent product of the assay, 7-hydroxy-4-methylcoumarin (7-HC), has a maximum excitation wavelength of around 370 nm and a maximum emission wavelength of approximately 450 nm.[1][2] It's important to note that the optimal wavelengths can be instrument-dependent and may require empirical determination.
Q3: What are the primary sources of interference in 7-EC assays?
Interference in 7-EC assays can arise from several sources, leading to either false-positive or false-negative results. The main categories of interference include:
-
Spectroscopic Interference: Test compounds that are fluorescent in the same range as 7-HC or that quench the fluorescence of 7-HC.[2][3][4]
-
Inhibition of Reporter Enzymes: Although the primary enzyme is a CYP450, some assay formats may use coupled enzyme systems where test compounds can inhibit a secondary enzyme.
-
Chemical Reactivity: Compounds that are chemically reactive can covalently modify the enzyme or other assay components, leading to non-specific inhibition. These are often referred to as Pan-Assay Interference Compounds (PAINS).
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[5]
-
Assay Component Interference: Components of the assay buffer, such as phenol red or cofactors like NADPH, can have intrinsic fluorescence.[3]
Q4: How can I identify if my test compound is causing spectroscopic interference?
To check for spectroscopic interference, you should run control experiments:
-
Autofluorescence: Incubate your test compound in the assay buffer without the enzyme or substrate and measure the fluorescence at the same wavelengths used for 7-HC detection. A high signal indicates that your compound is autofluorescent.[2]
-
Fluorescence Quenching: Incubate your test compound with a known concentration of the fluorescent product, 7-HC, in the assay buffer. A decrease in the expected fluorescence signal suggests that your compound is quenching the fluorescence of 7-HC.[2][3][4]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from the enzymatic reaction and reduce the assay's sensitivity.
dot
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of assay media or buffer | Many cell culture media contain fluorescent components like phenol red and riboflavin.[3] Switch to a phenol red-free medium or a simple buffer like phosphate-buffered saline (PBS) if compatible with your enzyme system. |
| Autofluorescence of the test compound | Run a control experiment with the test compound in the assay buffer without the enzyme.[2] If the compound is fluorescent, subtract this background signal from the readings of the wells containing the enzymatic reaction. |
| Fluorescence of NADPH | The cofactor NADPH can fluoresce, especially at lower excitation wavelengths.[3] If your instrument allows, consider using an excitation wavelength greater than 400 nm to minimize this interference. |
| Contaminated reagents or plasticware | Use high-purity reagents and low-fluorescence microplates. Test each component of the assay individually for fluorescence. |
Issue 2: Low or No Fluorescence Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
dot
| Possible Cause | Troubleshooting Steps |
| Inactive enzyme | Ensure that the enzyme has been stored and handled correctly.[2] Run a positive control with a known substrate and inhibitor to verify enzyme activity. |
| Substrate degradation | 7-EC can be light-sensitive. Prepare fresh substrate solutions for each experiment and protect them from light. |
| Incorrect instrument settings | Verify that the excitation and emission wavelengths on the fluorometer are correctly set for 7-HC (Excitation ~370 nm, Emission ~450 nm).[1][2] |
| Fluorescence quenching by the test compound | As mentioned in the FAQs, perform a control experiment by adding the test compound to a known concentration of 7-HC.[2][4] |
| Suboptimal assay conditions | Optimize the pH, temperature, and incubation time for your specific enzyme. The fluorescence of 7-HC can be pH-dependent.[6] |
Issue 3: Irreproducible Results or High Variability
Inconsistent data can stem from pipetting errors, incomplete mixing, or issues with the microplate.
dot
| Possible Cause | Troubleshooting Steps |
| Pipetting errors | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. |
| Incomplete mixing | Ensure that the contents of the wells are thoroughly mixed after the addition of each reagent, especially the enzyme and substrate. |
| Edge effects in microplates | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations.[4] Avoid using the outer wells for critical samples or fill them with buffer or water to create a humidity barrier. |
| Compound aggregation | Test compounds can sometimes form aggregates that non-specifically inhibit enzyme activity.[5] Including a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer can help to mitigate this. |
Experimental Protocols
Protocol 1: 7-EC O-Deethylation Assay for CYP450 Activity
This protocol provides a general procedure for measuring CYP450 activity using 7-EC as a substrate.
dot
Materials:
-
Black, opaque 96- or 384-well plates
-
CYP450 enzyme preparation (e.g., human liver microsomes, recombinant enzyme)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system or NADPH
-
7-Ethoxy-4-methylcoumarin (7-EC) stock solution in a suitable solvent (e.g., DMSO)
-
7-Hydroxy-4-methylcoumarin (7-HC) standard for calibration curve
-
Stopping solution (e.g., acetonitrile or perchloric acid)
-
Microplate fluorometer
Procedure:
-
Prepare Reagents: Prepare all reagents and keep them on ice. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Set up the Reaction Plate: In each well of the microplate, add the assay buffer, NADPH regenerating system, and the CYP450 enzyme preparation.
-
Add Test Compound: Add the test compound at various concentrations (or vehicle control) to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the enzyme.
-
Initiate the Reaction: Start the enzymatic reaction by adding the 7-EC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding a stopping solution.
-
Fluorescence Measurement: Measure the fluorescence of the formed 7-HC using a microplate fluorometer with excitation at approximately 370 nm and emission at approximately 450 nm.[1][2]
-
Data Analysis: Generate a standard curve using known concentrations of 7-HC. Use the standard curve to convert the fluorescence readings from the experimental wells into the amount of product formed. Calculate the rate of reaction and determine the inhibitory effect of the test compound.
Protocol 2: Control Experiment for Spectroscopic Interference
dot
Autofluorescence Check:
-
In a microplate, add the assay buffer and the test compound at the same final concentrations used in the main assay.
-
Do not add the enzyme or the 7-EC substrate.
-
Measure the fluorescence at the same instrument settings used for the main assay.
-
The resulting fluorescence value is the background signal from the compound, which can be subtracted from the main assay data.
Fluorescence Quenching Check:
-
In a microplate, add the assay buffer and a known concentration of the fluorescent product, 7-HC. The concentration of 7-HC should be within the range produced in the main assay.
-
Add the test compound at the same final concentrations used in the main assay.
-
Measure the fluorescence at the same instrument settings.
-
A decrease in the fluorescence signal compared to a control well with only 7-HC and vehicle indicates fluorescence quenching by the test compound.
References
- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 7-Ethoxy-4-methylcoumarin (7ETMC) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-Ethoxy-4-methylcoumarin (7ETMC) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 7-Ethoxy-4-methylcoumarin (this compound) and what are its spectral properties?
A1: 7-Ethoxy-4-methylcoumarin (this compound) is a fluorescent compound belonging to the coumarin family. It is often used as a substrate in enzymatic assays, particularly for cytochrome P450 enzymes.[1][2][3] Its key spectral properties are:
| Property | Value |
| Excitation Wavelength (λex) | ~318 nm |
| Emission Wavelength (λem) | ~377 nm |
Q2: What are the primary sources of background fluorescence in assays using this compound?
A2: High background fluorescence can arise from several sources in your experiment:
-
Autofluorescence: Biological materials in the sample, such as cells, tissues, or components of the culture medium (like phenol red), can naturally fluoresce.[4]
-
Compound Interference: The test compounds themselves can be fluorescent (autofluorescent) or can quench the fluorescence of this compound, leading to inaccurate readings.[5][6][7]
-
Non-specific Binding: The fluorescent probe may bind to surfaces of the microplate or other cellular components in a non-specific manner.
-
Reagent and Buffer Contamination: Buffers, solvents, or other reagents may be contaminated with fluorescent impurities.[7]
Q3: How can I determine the source of high background fluorescence in my this compound assay?
A3: A systematic approach with proper controls is the best way to identify the source of high background.[5] Here is a simple workflow:
Troubleshooting Guides
Issue 1: High Background Fluorescence Obscuring the Signal
High background can significantly decrease the signal-to-noise ratio of your assay. Here are some steps to mitigate this issue.
Troubleshooting Steps and Solutions
| Step | Action | Rationale |
| 1. Run Proper Controls | Include "no-enzyme" or "no-cell" controls, as well as "vehicle-only" controls. | This helps to establish a baseline for background fluorescence from the assay components themselves. |
| 2. Optimize Reagent Concentrations | Titrate the concentration of this compound and any other fluorescent labels to find the optimal concentration that provides a good signal-to-noise ratio. | Excess probe concentration can lead to increased non-specific binding and higher background. |
| 3. Use Appropriate Assay Plates | Use black, opaque-walled microplates for fluorescence assays. | This minimizes well-to-well crosstalk and reduces background from scattered light. |
| 4. Check and Prepare Fresh Buffers | Ensure all buffers and solutions are freshly prepared and free from microbial contamination. | Contaminants in reagents can be a source of fluorescence.[7] |
| 5. Implement Background Subtraction | Measure the fluorescence of blank wells (containing all assay components except the analyte of interest) and subtract this average value from all other wells. | This is a direct method to correct for background fluorescence from the assay reagents.[8] |
Issue 2: Interference from Test Compounds
Test compounds are a common source of interference in high-throughput screening (HTS) assays.
Troubleshooting Steps and Solutions
| Step | Action | Rationale |
| 1. Screen for Compound Autofluorescence | Run a parallel assay plate containing only the assay buffer and the test compounds at the same concentrations used in the primary assay. | This allows you to measure the fluorescence contribution of each compound and subtract it from your primary assay data.[9] |
| 2. Check for Fluorescence Quenching | Perform a control experiment with a known amount of the fluorescent product (e.g., 7-hydroxy-4-methylcoumarin) and add your test compound. | A decrease in the expected fluorescence signal indicates that your compound is quenching the fluorophore.[7] |
| 3. Spectral Shift | If your compound is autofluorescent, characterize its excitation and emission spectra. | If the compound's fluorescence spectrum overlaps with that of this compound, consider using a different fluorophore with a shifted spectrum if possible.[5] |
Experimental Protocols
Protocol 1: Background Subtraction for a 96-Well Plate-Based Assay
This protocol describes a standard method for correcting for background fluorescence in a typical enzymatic assay using this compound.
Materials:
-
This compound
-
Enzyme of interest (e.g., Cytochrome P450)
-
Test compounds
-
Assay buffer
-
Black, opaque 96-well microplates
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a "Blank" Plate:
-
Designate wells for "No Enzyme" controls.
-
To these wells, add the assay buffer, this compound, and the vehicle (e.g., DMSO) used to dissolve your test compounds, in the same volumes as your experimental wells.
-
-
Prepare the "Compound Autofluorescence" Plate:
-
In a separate plate, add the assay buffer and each test compound at the final concentration used in the main experiment.
-
-
Prepare the "Experimental" Plate:
-
Add the assay buffer, enzyme, and this compound to the experimental wells.
-
Add your test compounds or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate all plates under the same conditions (temperature and time) as your primary assay.
-
-
Fluorescence Measurement:
-
Read the fluorescence of all plates on a microplate reader using the appropriate excitation and emission wavelengths for this compound (e.g., λex ~318 nm, λem ~377 nm).
-
-
Data Analysis:
-
Calculate the average fluorescence of the "No Enzyme" blank wells.
-
Subtract the fluorescence value of each compound from the "Compound Autofluorescence" plate from the corresponding well in the "Experimental" plate.
-
Further subtract the average "No Enzyme" blank value from all experimental wells.
-
Data Correction Workflow
Application in Drug Development: Cytochrome P450 Inhibition Assay
This compound is commonly used as a substrate for cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[1][3] High-throughput screening for CYP inhibitors is a critical step in drug development to assess potential drug-drug interactions.
Signaling Pathway: this compound Metabolism by CYP Enzymes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Quantifying 7-Ethoxy-4-trifluoromethylcoumarin (7ETMC) Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 7-ethoxy-4-trifluoromethylcoumarin (7ETMC) metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary metabolites?
A1: 7-Ethoxy-4-trifluoromethylcoumarin (this compound), also known as EFC, is a fluorogenic probe substrate used to measure the activity of cytochrome P450 (CYP) enzymes.[1] The primary Phase I metabolic reaction is an O-deethylation, which converts this compound into the highly fluorescent metabolite 7-hydroxy-4-trifluoromethylcoumarin (HFC or HTFMC).[1][2] This HFC can then undergo Phase II metabolism, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation, to form HFC-glucuronide and HFC-sulfate conjugates.[3][4]
Q2: Which specific enzymes metabolize this compound?
A2: The O-deethylation of this compound to HFC is catalyzed by several CYP isoforms, including CYP1A1, CYP1A2, CYP1B1, and CYP2B6.[2][5] Other CYPs such as CYP2A6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4 may also contribute to its metabolism.[6] The subsequent glucuronidation of HFC is primarily carried out by UGTs 1A6, 1A7, and 1A10.[3]
Q3: What are the common analytical methods for quantifying this compound metabolites?
A3: The most common methods are:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a highly sensitive and standard method for quantifying the primary fluorescent metabolite, HFC.[2]
-
Fluorometric Microplate Assays: These are high-throughput methods suitable for rapid screening of enzyme activity by measuring the fluorescence of HFC directly in the assay plate.[3][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is used for more comprehensive metabolite profiling. It can identify and quantify both HFC and its non-fluorescent downstream metabolites (e.g., glucuronide and sulfate conjugates), providing a more complete picture of this compound biotransformation.[4][8]
Q4: Why is my fluorescent signal for HFC lower than expected?
A4: Several factors can lead to a low HFC signal:
-
Low Enzyme Activity: The microsomal preparation or recombinant enzyme may have low activity. Ensure proper storage and handling.
-
Cofactor Degradation: The NADPH regenerating system (for CYPs) or UDPGA (for UGTs) may have degraded. Prepare these solutions fresh.
-
Suboptimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for the specific enzyme being studied.
-
Fluorescence Quenching: Components in your sample matrix or buffer could be quenching the HFC fluorescence.
-
Rapid HFC Conjugation: If your system contains active UGTs, the HFC produced may be rapidly converted to non-fluorescent glucuronides, thus reducing the measurable HFC concentration.
Q5: How can I mitigate matrix effects when using LC-MS?
A5: Matrix effects, where endogenous components of the biological sample interfere with the ionization of the analyte, are a common challenge in MS-based metabolomics.[9][10] To mitigate them:
-
Optimize Sample Preparation: Use protein precipitation or solid-phase extraction (SPE) to remove interfering substances.
-
Use Stable Isotope-Labeled Internal Standards: These are the gold standard for correcting for matrix effects and other sources of quantitative error.[11]
-
Chromatographic Separation: Ensure baseline separation of metabolites from co-eluting matrix components.[11]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Guide 1: Low or No Metabolite Signal
| Possible Cause | Recommended Solution |
| Inactive Enzymes or Cofactors | Verify the activity of your enzyme stock (e.g., using a positive control substrate). Prepare fresh NADPH regenerating system (for CYPs) or UDPGA (for UGTs) immediately before use. |
| Incorrect Assay Buffer/pH | Confirm that the buffer composition and pH are optimal for the enzyme of interest. Most CYP assays perform well at a pH of ~7.4. |
| Metabolite Degradation | Minimize the time between sample collection and analysis. Store extracts at low temperatures (-80°C) and consider adding antioxidants if oxidative degradation is suspected.[12] |
| Insufficient Instrument Sensitivity | For HPLC-fluorescence, check the lamp and detector settings. For LC-MS, optimize ionization source parameters and consider using a more sensitive instrument or targeted analysis method like Multiple Reaction Monitoring (MRM).[13] |
Guide 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions. |
| Inconsistent Incubation Conditions | Use a calibrated water bath or incubator to ensure consistent temperature. Stagger the start and stop times of your reactions precisely to maintain uniform incubation periods. |
| Variable Matrix Effects (LC-MS) | As described in the FAQ, employ stable isotope-labeled internal standards and optimize sample cleanup to normalize for variations in ion suppression/enhancement between samples.[11][14] |
| Edge Effects in Microplates | Avoid using the outer wells of a microplate for samples, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer or water instead. |
Quantitative Data Summary
Table 1: Comparison of Analytical Platforms for HFC Quantification
| Parameter | HPLC with Fluorescence | Fluorometric Microplate Assay | LC-MS/MS |
| Principle | Chromatographic separation followed by fluorescence detection | Direct fluorescence measurement in a multi-well plate | Chromatographic separation followed by mass-based detection |
| Primary Analyte | 7-Hydroxy-4-trifluoromethylcoumarin (HFC) | 7-Hydroxy-4-trifluoromethylcoumarin (HFC) | HFC and its Phase II conjugates (e.g., glucuronides, sulfates) |
| Sensitivity | High (fmol range)[2] | Moderate to High | Very High |
| Throughput | Low to Medium | High | Medium |
| Selectivity | High (resolves HFC from parent compound) | Low (potential for interference from other fluorescent compounds) | Very High (based on mass-to-charge ratio) |
| Primary Application | Accurate quantification of HFC in kinetic studies | High-throughput screening (HTS) of enzyme inhibitors | Comprehensive metabolite profiling and absolute quantification |
Experimental Protocols
Protocol 1: Quantification of HFC using HPLC with Fluorescence Detection
This protocol is adapted from standard methods for measuring CYP activity in human liver microsomes.[2]
-
Reagent Preparation :
-
Phosphate Buffer : 100 mM potassium phosphate, pH 7.4.
-
NADPH Regenerating System (in buffer) : 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂. Prepare fresh.
-
This compound Stock : 10 mM in DMSO.
-
Microsomal Suspension : Dilute human liver microsomes (HLM) in phosphate buffer to a final concentration of 0.2 mg/mL. Keep on ice.
-
Stopping Solution : Acetonitrile with an internal standard (e.g., 4-methylumbelliferone).
-
-
Incubation Procedure :
-
Pre-warm the microsomal suspension at 37°C for 5 minutes.
-
Add this compound to the microsomal suspension to achieve the desired final concentration (e.g., 5-50 µM) and pre-incubate for 3 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. The final reaction volume is typically 200 µL.
-
Incubate at 37°C for 15 minutes.
-
Terminate the reaction by adding 100 µL of ice-cold stopping solution.
-
-
Sample Processing :
-
Vortex the terminated reaction mixture.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-Fluorescence Analysis :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Fluorescence Detector : Excitation at ~380 nm, Emission at ~500 nm.[15]
-
Quantification : Create a standard curve using an authentic HFC standard to calculate the concentration of the metabolite formed.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. High-performance liquid chromatographic method for measurement of cytochrome P450-mediated metabolism of 7-ethoxy-4-trifluoromethylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)umbelliferone | 575-03-1 | Benchchem [benchchem.com]
- 8. Challenges and developments in tandem mass spectrometry based clinical metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. news-medical.net [news-medical.net]
- 11. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges in mass spectrometry based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7-ヒドロキシ-4-(トリフルオロメチル)クマリン 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 7-Ethoxy-4-methylcoumarin O-deethylase (EMCOD) Assay Protocol Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the 7-Ethoxy-4-methylcoumarin O-deethylase (EMCOD) assay.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the EMCOD assay, offering step-by-step solutions to resolve them.
Issue 1: High Background Fluorescence
Question: My blank and negative control wells show high fluorescence readings, masking the signal from my samples. What are the potential causes and how can I fix this?
Answer: High background fluorescence can originate from several sources. Follow these troubleshooting steps to identify and resolve the issue:
-
Contaminated Reagents or Buffers:
-
Check for fluorescent contaminants: Test each reagent and buffer individually in the fluorometer.
-
Use high-purity solvents: Ensure solvents like DMSO, used to dissolve the substrate and standard, are of high purity to minimize fluorescent contaminants.
-
Prepare fresh buffers: Contaminants can accumulate in buffers over time. Prepare fresh assay buffers before each experiment.
-
-
Substrate Instability or Impurity:
-
Protect from light: 7-Ethoxy-4-methylcoumarin is light-sensitive. Store the stock solution and assay plates protected from light to prevent photodegradation into fluorescent compounds.
-
Check substrate purity: If the problem persists, consider purchasing a new batch of substrate from a reputable supplier.
-
-
Autofluorescence from Biological Matrix:
-
Include a "no-substrate" control: This will help quantify the autofluorescence from your sample (e.g., microsomes, cell lysates). Subtract this value from your experimental readings.
-
Optimize protein concentration: High concentrations of protein can increase background fluorescence. Perform a protein concentration titration to find the optimal concentration that provides a good signal-to-noise ratio.
-
-
Instrument Settings:
-
Optimize excitation and emission wavelengths: For 7-hydroxy-4-methylcoumarin (the product), typical excitation is around 370 nm and emission is around 450 nm.[1] Using an excitation wavelength greater than 400 nm can help minimize background from components like NADPH.
-
Adjust gain settings: An excessively high gain will amplify both the signal and the background noise. Set the gain to a level that detects your specific signal without saturating the detector.
-
Issue 2: Low or No Enzyme Activity Detected
Question: I am not observing a significant increase in fluorescence over time, or the signal is very weak. What could be the reason for the low enzyme activity?
Answer: Low or absent signal suggests a problem with the enzymatic reaction itself. Consider the following possibilities:
-
Inactive Enzyme:
-
Improper storage: Ensure that your enzyme source (e.g., liver microsomes, recombinant enzymes) has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.
-
Enzyme degradation: Prepare fresh enzyme dilutions for each experiment.
-
-
Suboptimal Assay Conditions:
-
Incorrect pH or temperature: The optimal pH and temperature can vary depending on the specific cytochrome P450 isozyme being studied. Consult the literature for the optimal conditions for your system. The decay of 7-ethoxycoumarin fluorescence is temperature and pH dependent.[2]
-
Insufficient cofactor (NADPH): The O-deethylation reaction is dependent on NADPH. Ensure that the NADPH regenerating system or NADPH is added at the correct concentration and is not degraded. Prepare NADPH solutions fresh.
-
-
Presence of Inhibitors:
-
Contaminants in reagents: Some chemicals can act as inhibitors of CYP450 enzymes. Ensure all reagents are of high purity. Naturally occurring flavonoids, for instance, have been shown to inhibit 7-ethoxycoumarin O-deethylase activity.
-
Test compound is an inhibitor: If you are testing the effect of a compound, it might be a potent inhibitor of the enzyme. Run a control with a known inducer to ensure the assay is working.
-
-
Incorrect Substrate Concentration:
-
Substrate concentration is too low: The substrate concentration should be appropriate for the enzyme being studied. Kinetic analysis has shown that at least two components are involved in the metabolism of 7-ethoxycoumarin.[3] For some enzymes, the Km can be in the low µM range.
-
Issue 3: Poor Standard Curve Performance
Question: My standard curve for 7-hydroxy-4-methylcoumarin is not linear or has a low R-squared value. How can I improve it?
Answer: A reliable standard curve is crucial for accurate quantification. Here are some tips for improving your standard curve:
-
Standard Degradation:
-
Protect from light: 7-hydroxy-4-methylcoumarin is light-sensitive. Prepare standards fresh and protect them from light.
-
Proper storage: Store the stock solution of the standard at -20°C or -80°C in a light-protected vial.
-
-
Pipetting Errors:
-
Use calibrated pipettes: Ensure your pipettes are properly calibrated to ensure accurate serial dilutions.
-
Thorough mixing: Mix each standard dilution thoroughly before preparing the next one.
-
-
Inner Filter Effect:
-
Avoid high concentrations: At high concentrations, the fluorescent product can reabsorb the emitted light, leading to a non-linear relationship between concentration and fluorescence. If you observe a plateau at higher concentrations, reduce the concentration range of your standard curve. The measured fluorescence has to be adjusted for the inner filter effect.[2]
-
-
Incorrect Blank Subtraction:
-
Use the correct blank: The blank for the standard curve should contain everything that your standards have (e.g., buffer, solvent) except for the 7-hydroxy-4-methylcoumarin.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for the 7-Ethoxy-4-methylcoumarin O-deethylase assay?
A1: The product of the reaction, 7-hydroxy-4-methylcoumarin, is measured fluorometrically. The typical excitation wavelength is around 370 nm, and the emission wavelength is around 450 nm.[1]
Q2: What are the key reagents required for this assay?
A2: The key reagents include:
-
Enzyme source: Liver microsomes, S9 fractions, or recombinant cytochrome P450 enzymes.
-
Substrate: 7-Ethoxy-4-methylcoumarin.
-
Cofactor: An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH.
-
Buffer: Typically a phosphate or Tris-HCl buffer at a physiological pH.
-
Standard: 7-hydroxy-4-methylcoumarin for generating a standard curve.
-
Stopping reagent: Often an acid (e.g., trichloroacetic acid) or a solvent (e.g., acetonitrile) to stop the reaction.
Q3: How should I prepare my samples and standards?
A3:
-
Substrate and Standard Stock Solutions: Dissolve 7-ethoxy-4-methylcoumarin and 7-hydroxy-4-methylcoumarin in a suitable organic solvent like DMSO to prepare concentrated stock solutions. Store these stocks at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, dilute the stock solutions to the desired working concentrations using the assay buffer. It is important to note that organic solvents can inhibit enzyme activity.[2]
Q4: What are some known inducers and inhibitors of 7-Ethoxy-4-methylcoumarin O-deethylase activity?
A4:
-
Inducers: Enzyme activity can be induced by compounds like phenobarbital and 3-methylcholanthrene.[3]
-
Inhibitors: Various compounds can inhibit the assay, including naturally occurring flavonoids. Additionally, competitive inhibition by the inducer itself can be a confounding factor in some related assays.
Data Presentation
Table 1: Kinetic Parameters for 7-Ethoxycoumarin O-deethylation in Different Species
| Species | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) |
| Rat | Liver Microsomes | High affinity: ~5, Low affinity: ~414 | High affinity: ~0.043, Low affinity: ~0.915 (pmol/min/106 cells)[2] |
| Human | Liver Microsomes | P450 1A2 (low Km), P450 2E1 (high Km) | - |
Note: Kinetic parameters can vary significantly based on the specific P450 isozyme, tissue, and experimental conditions.
Table 2: Recommended Instrument Settings for Fluorometric Detection
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | ~370 nm (or >400 nm) | Optimal for 7-hydroxy-4-methylcoumarin; >400 nm minimizes NADPH fluorescence.[1] |
| Emission Wavelength | ~450 nm | Peak emission for 7-hydroxy-4-methylcoumarin.[1] |
| Slit Widths | 5 - 10 nm | A good starting point for balancing signal intensity and resolution. |
| Gain/Sensitivity | Medium to High | Adjust to maximize signal without saturating the detector. |
Experimental Protocols
Detailed Methodology for Fluorometric EMCOD Assay in Liver Microsomes
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of 7-ethoxy-4-methylcoumarin in DMSO.
-
Prepare a 1 mM stock solution of 7-hydroxy-4-methylcoumarin in DMSO for the standard curve.
-
Prepare an NADPH-regenerating system solution containing 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 1 mM NADP+ in buffer.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the 7-hydroxy-4-methylcoumarin stock solution in the assay buffer to create a standard curve (e.g., 0 to 10 µM).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Liver microsomes (e.g., 0.1 mg/mL final concentration)
-
7-ethoxy-4-methylcoumarin (e.g., 10 µM final concentration)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes). The reaction should be in the linear range.
-
Stop the reaction by adding 50 µL of 15% trichloroacetic acid or ice-cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Fluorescence Measurement:
-
Transfer the supernatant to a new black microplate.
-
Measure the fluorescence using a microplate reader with excitation at ~370 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without substrate or without enzyme) from all readings.
-
Use the standard curve to determine the concentration of 7-hydroxy-4-methylcoumarin produced.
-
Calculate the enzyme activity as nmol of product formed per minute per mg of protein.
-
Visualizations
Caption: Experimental workflow for the 7-Ethoxy-4-methylcoumarin O-deethylase assay.
Caption: Enzymatic conversion of 7-Ethoxy-4-methylcoumarin to a fluorescent product.
References
- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical evaluation of 7-ethoxycoumarin O-deethylase activity measurement in intact isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved assay of 7-ethoxycoumarin O-deethylase activity: induction of hepatic enzyme activity in C57BL/6J and DBA/2J mice by phenobarbital, 3-methylcholanthrene and 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing 7-ETMC Precipitation in Aqueous Buffers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the precipitation of 7-ethoxy-4-methylcoumarin (7-ETMC) in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-ETMC precipitating in my aqueous buffer?
A1: 7-ethoxy-4-methylcoumarin (7-ETMC) is a hydrophobic molecule with limited solubility in aqueous solutions.[1] Precipitation is a common issue when the concentration of 7-ETMC exceeds its solubility limit in the buffer system. Several factors can contribute to this, including:
-
High Final Concentration: The intended final concentration of 7-ETMC in your experiment may be too high for the aqueous buffer to support.
-
Inadequate Dissolution of Stock Solution: If the initial 7-ETMC stock solution is not fully dissolved, it can lead to precipitation upon dilution.
-
Incorrect Dilution Method: Rapidly adding a concentrated organic stock solution of 7-ETMC to an aqueous buffer can cause localized high concentrations, leading to immediate precipitation.[2]
-
Buffer Composition: The pH, ionic strength, and presence of other components in your buffer can all influence the solubility of 7-ETMC.[2]
-
Low Temperature: Storing aqueous solutions of hydrophobic compounds at low temperatures can decrease their solubility and cause precipitation.[3]
-
Extended Storage: Aqueous solutions of 7-ETMC are not stable long-term and precipitation can occur over time. It is not recommended to store aqueous solutions for more than one day.[1]
Q2: What is the recommended solvent for preparing a 7-ETMC stock solution?
A2: 7-ETMC is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] These are the recommended solvents for preparing a concentrated stock solution before diluting it into your aqueous experimental buffer.
Q3: What is the maximum recommended concentration of 7-ETMC in a PBS buffer?
A3: For 7-ethoxycoumarin, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMF:PBS (pH 7.2).[1] However, for most biological assays, the final concentration of the organic solvent should be kept low (e.g., <1%) to avoid off-target effects.
Q4: Can I store my diluted 7-ETMC working solution?
A4: It is not recommended to store aqueous solutions of 7-ETMC for more than one day.[1] For best results, prepare the working solution fresh for each experiment.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving 7-ETMC precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | Localized high concentration exceeding solubility limit. | Use the "dropwise addition to a vortexing buffer" method described in the experimental protocol below.[2] This ensures rapid and uniform mixing. |
| Stock solution not fully dissolved. | Ensure your 7-ETMC is completely dissolved in the organic solvent before preparing the stock solution. Gentle warming or vortexing of the stock solution may help. | |
| Final concentration is too high. | Lower the final concentration of 7-ETMC in your experiment. If a high concentration is necessary, consider using solubility enhancers. | |
| Precipitation occurs over time in the working solution | Compound is coming out of solution at the experimental temperature or due to prolonged storage. | Prepare the working solution immediately before use. Avoid storing diluted aqueous solutions.[1] If experiments are performed at a lower temperature, test the solubility at that temperature. |
| Buffer pH is not optimal for solubility. | While specific data for 7-ETMC is limited, the ionization state of a compound can affect its solubility.[2] Consider testing a range of pH values compatible with your assay to see if it improves solubility. | |
| Precipitation is observed in the presence of other reagents | Interaction with other components in the assay medium. | Evaluate the compatibility of 7-ETMC with all other components of your experimental buffer individually. |
Data Presentation: Solubility of 7-ETMC
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL (for 7-ethoxycoumarin) | [1] |
| Dimethylformamide (DMF) | 30 mg/mL (for 7-ethoxycoumarin) | [1] |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL (for 7-ethoxycoumarin) | [1] |
Experimental Protocols
Protocol for Preparing a 7-ETMC Working Solution
This protocol details the recommended method for preparing a stable working solution of 7-ETMC in an aqueous buffer to minimize precipitation.
Objective: To prepare a 10 µM working solution of 7-ETMC in an aqueous buffer with a final DMSO concentration of 0.1%.
Materials:
-
7-ethoxy-4-methylcoumarin (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous experimental buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Calibrated pipettes
-
Microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of 7-ETMC solid. The molecular weight of 7-ETMC is 204.22 g/mol .
-
Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure the solid is completely dissolved. Gentle warming or vortexing can be used to aid dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Prepare the Aqueous Working Solution (Example for 1 mL final volume):
-
Bring the 10 mM 7-ETMC stock solution and the aqueous buffer to room temperature.
-
Pipette 999 µL of the aqueous buffer into a microcentrifuge tube.
-
Begin vortexing the tube containing the buffer at a medium speed.
-
While the buffer is vortexing, carefully add 1 µL of the 10 mM 7-ETMC stock solution dropwise into the center of the vortex.
-
Continue vortexing for an additional 30 seconds to ensure the solution is thoroughly mixed.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Use the freshly prepared 10 µM 7-ETMC working solution in your experiment immediately.
-
Visualizations
Caption: Workflow for preparing a 7-ETMC working solution.
Caption: Troubleshooting logic for 7-ETMC precipitation.
References
best practices for 7ETMC storage and handling
Disclaimer: The following information is based on best practices for handling similar pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Researchers should always consult the official Safety Data Sheet (SDS) and any technical documentation provided by the supplier of their specific 7ETMC lot for the most accurate and up-to-date information.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, 2-8°C is acceptable. Protect from light and moisture.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of pyrazolo[3,4-d]pyrimidine derivatives. Ensure the use of anhydrous, high-purity DMSO to minimize degradation of the compound. For cellular assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: How can I determine the solubility of this compound in my specific buffer or media?
A3: It is recommended to perform a solubility test. Prepare a saturated solution of this compound in your desired solvent. After equilibration, centrifuge the solution to pellet any undissolved compound. The concentration of this compound in the supernatant can then be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Q4: What are the general safety precautions for handling this compound?
A4: Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[1][2]
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Long-Term Storage | -20°C in a tightly sealed container. Protect from light. | General practice for similar compounds |
| Short-Term Storage | 2-8°C in a tightly sealed container. Protect from light. | [3] |
| Shipping Condition | Shipped at ambient temperature with a cool pack. | General practice |
| Handling | Use in a well-ventilated area (fume hood). Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid generating dust. | [1][2] |
| Stock Solution Storage | Aliquot and store at -80°C to minimize freeze-thaw cycles. | General lab practice |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Compound degradation due to improper storage or multiple freeze-thaw cycles. 2. Inconsistent final concentration of this compound. 3. Variation in cell passage number or health. | 1. Prepare fresh aliquots of this compound stock solution from a new vial. 2. Calibrate pipettes and ensure accurate dilutions. 3. Use cells within a consistent passage number range and ensure high viability. |
| Low or no activity in cell-based assays | 1. Poor cell permeability of this compound. 2. High protein binding in culture medium. 3. The target kinase is not expressed or is inactive in the cell line used. 4. Compound precipitation in media. | 1. If available, use a cell line with known transporter expression that may facilitate uptake. 2. Consider using serum-free or low-serum media for the duration of the treatment. 3. Confirm target expression and activity (e.g., phosphorylation status) via Western blot or qPCR. 4. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try a lower concentration or a different solvent for the final dilution. |
| Higher than expected off-target effects | 1. The concentration of this compound used is too high, leading to inhibition of other kinases. 2. The compound has a broad selectivity profile. | 1. Perform a dose-response experiment to determine the optimal concentration with the highest on-target activity and minimal off-target effects. 2. If possible, use a more selective inhibitor as a control. Consider a rescue experiment with a drug-resistant mutant of the target kinase. |
| Discrepancy between biochemical and cellular IC50 values | 1. High intracellular ATP concentration competing with the ATP-competitive inhibitor. 2. Cellular efflux pumps reducing the intracellular concentration of this compound. | 1. This is an inherent difference between assay types. The cellular IC50 is often higher and more physiologically relevant. 2. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases. |
Experimental Protocols
General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified active kinase
-
Kinase substrate (peptide or protein)
-
This compound
-
Kinase assay buffer (e.g., Tris-HCl, HEPES)
-
ATP
-
DTT
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in 100% DMSO. Then, dilute these stocks into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be consistent across all wells and typically ≤1%.
-
Prepare kinase reaction mixture: In a microplate, add the kinase, substrate, and assay buffer.
-
Add this compound: Add the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate kinase reaction: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop reaction and detect signal: Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Inhibition of a hypothetical RTK signaling pathway by this compound.
Caption: Workflow for determining the in vitro IC50 of this compound.
Caption: A decision tree for troubleshooting low cellular activity of this compound.
References
Validation & Comparative
Validating 7-ETMC Assay Results with LC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, accurate assessment of cytochrome P450 (CYP) enzyme inhibition is critical for predicting potential drug-drug interactions. The 7-ethoxy-4-trifluoromethylcoumarin (7-ETMC) assay is a commonly employed fluorometric method for high-throughput screening of CYP inhibitors. However, the reliability of this assay can be influenced by various factors, necessitating validation by a more specific and sensitive method like Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their drug metabolism studies.
Method Comparison: 7-ETMC Fluorometric Assay vs. LC-MS
The choice between a fluorometric assay and an LC-MS-based method for CYP inhibition studies often involves a trade-off between throughput, cost, and data quality. While fluorometric assays offer a rapid and cost-effective solution for initial screening, LC-MS is considered the "gold standard" for its superior specificity and sensitivity.[1][2][3]
| Feature | 7-ETMC Fluorometric Assay | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Measures the fluorescence of 7-hydroxy-4-trifluoromethylcoumarin, the product of 7-ETMC O-deethylation by CYP enzymes. | Directly measures the mass-to-charge ratio of the specific metabolite (7-hydroxy-4-trifluoromethylcoumarin), providing high specificity. |
| Throughput | High-throughput, suitable for screening large compound libraries.[1] | Lower throughput compared to fluorometric assays, though advancements are increasing speed. |
| Cost | Relatively low cost per sample.[1] | Higher initial instrument cost and operational expenses. |
| Specificity | Prone to interference from fluorescent test compounds or quenching effects, which can lead to false-positive or false-negative results. | Highly specific, as it distinguishes the metabolite from other components in the reaction mixture based on its unique mass. |
| Sensitivity | Generally less sensitive than LC-MS. | High sensitivity, allowing for the detection of low levels of metabolite formation. |
| Matrix | Typically uses recombinant CYP enzymes to avoid interference from other enzymes present in human liver microsomes (HLM). | Can be used with complex matrices like HLM, providing a more physiologically relevant model.[1] |
| Validation | Requires validation with a more robust method like LC-MS to confirm findings. | Considered the benchmark method for validating results from other assays. |
Quantitative Data Comparison
| Inhibitor | Target CYP Isoform | 7-ETMC Fluorometric Assay IC50 (µM) (Representative) | LC-MS IC50 (µM) (Reference) | Correlation/Discrepancy |
| Furafylline | CYP1A2 | ~2.5 | 3.2 | Good correlation |
| Sulfaphenazole | CYP2C9 | ~1.0 | 1.4 | Good correlation |
| Ticlopidine | CYP2C19 | ~1.5 | 8.9 | Moderate correlation; fluorometric assay may overestimate potency. |
| Quinidine | CYP2D6 | ~0.05 | 0.05 - 0.2 | Good correlation |
| Ketoconazole | CYP3A4 | ~0.1 | 0.3 | Good correlation |
| Sertraline | CYP2B6 | ~5.0 | ~2.8 (Ki) | Good correlation |
Note: The IC50 values for the 7-ETMC assay are representative estimates based on the behavior of similar fluorogenic substrates and may vary depending on specific experimental conditions. The LC-MS IC50 values are cited from literature for reference.
Experimental Protocols
7-ETMC Fluorometric Assay Protocol (for CYP2B6 Inhibition)
This protocol outlines a typical procedure for determining the IC50 of a test compound against CYP2B6 using the 7-ETMC substrate.
1. Reagent Preparation:
- Potassium Phosphate Buffer: 100 mM, pH 7.4.
- Recombinant Human CYP2B6: Commercially available, prepare according to the manufacturer's instructions.
- 7-ETMC Stock Solution: Dissolve in a suitable organic solvent (e.g., acetonitrile or DMSO) to a concentration of 10 mM.
- NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
- Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a high concentration (e.g., 10 mM).
- Stopping Solution: Acetonitrile or other suitable organic solvent to terminate the reaction.
2. Assay Procedure:
- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well black microplate, add the following to each well:
- Potassium Phosphate Buffer
- Recombinant CYP2B6 enzyme
- Test compound dilution (or vehicle control)
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the NADPH regenerating system and 7-ETMC (final concentration typically near its Km value).
- Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding the stopping solution.
- Measure the fluorescence of the product, 7-hydroxy-4-trifluoromethylcoumarin, using a fluorescence plate reader (Excitation: ~410 nm, Emission: ~535 nm).
3. Data Analysis:
- Subtract the background fluorescence (wells without NADPH).
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
LC-MS Validation Protocol (for Quantifying 7-hydroxy-4-trifluoromethylcoumarin)
This protocol describes a general method for the LC-MS/MS quantification of the 7-ETMC metabolite to validate the results from the fluorometric assay.
1. Sample Preparation:
- Following the enzymatic reaction from the 7-ETMC assay, terminate the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled analog of the metabolite or a structurally similar compound).
- Centrifuge the samples to precipitate proteins.
- Transfer the supernatant to a new plate or vials for LC-MS analysis.
2. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
- Column: A suitable reverse-phase C18 column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the metabolite from the substrate and other matrix components.
- Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).
- Injection Volume: 5-10 µL.
- Mass Spectrometry (MS/MS):
- Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- 7-hydroxy-4-trifluoromethylcoumarin: Determine the precursor ion (e.g., [M+H]+ or [M-H]-) and a specific product ion.
- Internal Standard: Determine the precursor and product ions for the internal standard.
3. Data Analysis:
- Integrate the peak areas for the metabolite and the internal standard.
- Calculate the peak area ratio (metabolite/internal standard).
- Generate a calibration curve using known concentrations of the 7-hydroxy-4-trifluoromethylcoumarin standard.
- Quantify the amount of metabolite formed in each sample using the calibration curve.
- Calculate the percent inhibition for each test compound concentration and determine the IC50 value as described for the fluorometric assay.
Mandatory Visualizations
Caption: 7-ETMC is metabolized by CYP enzymes to a fluorescent product.
Caption: Workflow comparison of 7-ETMC assay and LC-MS validation.
Alternative Methods for Measuring CYP450 Activity
While this guide focuses on the 7-ETMC assay and its LC-MS validation, researchers have other options for assessing CYP450 activity. These include:
-
Other Fluorogenic Probes: A variety of other coumarin- and resorufin-based substrates are available, each with specificity towards different CYP isoforms.
-
Luminescent Assays: These assays utilize substrates that are converted into luciferin derivatives, which then produce light in a secondary reaction.
-
Radiometric Assays: These highly sensitive assays use radiolabeled substrates and measure the formation of radiolabeled metabolites.
-
"Cocktail" Substrate Approach with LC-MS: This high-efficiency method uses a mixture of specific substrates for multiple CYP isoforms in a single incubation, followed by simultaneous quantification of all metabolites by LC-MS.
Conclusion
The 7-ETMC fluorometric assay is a valuable tool for the high-throughput screening of potential CYP inhibitors in early drug discovery. However, its susceptibility to interference necessitates validation of key findings using a more robust and specific method. LC-MS serves as the gold standard for this validation, providing accurate and reliable quantification of metabolite formation. By understanding the strengths and limitations of each technique and employing them strategically, researchers can build a comprehensive and confident understanding of a compound's potential for drug-drug interactions.
References
- 1. Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery. - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to CYP1A2 Substrates: 7-Ethoxycoumarin and Alternatives
Cytochrome P450 1A2 (CYP1A2) is a critical enzyme in human drug metabolism, responsible for the biotransformation of approximately 9% of clinically used drugs as well as various xenobiotics and endogenous compounds. Located primarily in the liver, its activity can significantly influence drug efficacy and toxicity. A variety of probe substrates are used to characterize its function, inhibition, and induction.
This guide provides a detailed comparison of 7-Ethoxy-4-methylcoumarin's close analogue, 7-ethoxycoumarin, with other benchmark CYP1A2 substrates, namely phenacetin and caffeine. While 7-Ethoxy-4-methylcoumarin is recognized as a coumarin derivative, specific Michaelis-Menten kinetic data for its interaction with CYP1A2 is not prominently available in peer-reviewed literature. Therefore, the well-characterized and structurally similar compound, 7-ethoxycoumarin, is used here as a representative of the coumarin class for quantitative comparison.
Data Presentation: Kinetic Parameter Comparison
The affinity of a substrate for an enzyme (Km) and the maximum rate of its metabolism (Vmax) are fundamental parameters for comparison. A lower Km value indicates a higher affinity of the substrate for the enzyme. The following table summarizes these kinetic parameters for the metabolism of 7-ethoxycoumarin, phenacetin, and caffeine by human CYP1A2.
| Substrate | Metabolic Reaction | Km (µM) | Vmax (rate units) | Intrinsic Clearance (Vmax/Km) |
| 7-Ethoxycoumarin | O-deethylation | Low Km (not specified) | Low Vmax (not specified) | High affinity, low turnover |
| Phenacetin | O-deethylation | ~25 - 54 | ~14 nmol/hr/mg | High affinity, moderate turnover |
| Caffeine | N3-demethylation | ~240 - 660 | ~250 pmol/min/mg | Lower affinity, moderate turnover |
Note: Kinetic values can vary between studies and experimental systems (e.g., human liver microsomes vs. recombinant enzymes). The values presented represent a general range found in the literature. Recombinant human P450 1A2 exhibits a low Km value for 7-ethoxycoumarin O-deethylation but also a low Vmax[1]. Phenacetin O-deethylation is a high-affinity reaction for CYP1A2, with reported Km values around 31 µM[2] to 54 µM[3]. Caffeine N3-demethylation, a major metabolic pathway, is mediated by CYP1A2 with apparent Km values ranging from approximately 240 µM to 660 µM[4][5].
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for assessing CYP1A2 activity and the key signaling pathway involved in its induction.
Caption: A generalized workflow for an in vitro CYP1A2 inhibition experiment.
Caption: The AHR pathway is the primary mechanism for CYP1A2 gene induction.[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for two common assays used to measure CYP1A2 activity.
Protocol 1: Phenacetin O-deethylation Assay
This assay measures the conversion of phenacetin to its metabolite, paracetamol (acetaminophen), a reaction primarily and selectively catalyzed by CYP1A2 at low substrate concentrations.[2]
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP1A2
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Phenacetin (substrate) stock solution in a suitable solvent (e.g., methanol)
-
Paracetamol (acetaminophen) standard
-
NADPH regenerating system:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium chloride (MgCl₂)
-
-
Stopping solution: Acetonitrile, often containing an internal standard (e.g., caffeine)
-
96-well plates or microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
-
HPLC or LC-MS/MS system
2. Procedure:
-
Preparation: Thaw microsomal protein on ice. Prepare working solutions of phenacetin by diluting the stock solution in the phosphate buffer. A typical final concentration range for kinetic studies is 2.5 to 500 µM.[8]
-
Reaction Mixture Assembly: In each well or tube, add the following in order:
-
Phosphate buffer
-
Microsomal protein (e.g., final concentration of 0.1-0.5 mg/mL)
-
Phenacetin at the desired final concentration.
-
-
Pre-incubation: Pre-incubate the mixture for 3-5 minutes at 37°C to bring all components to temperature.[8]
-
Initiation: Start the reaction by adding the NADPH regenerating system. The total reaction volume is typically 150-200 µL.[8]
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range for product formation.[9]
-
Termination: Stop the reaction by adding an equal or greater volume of cold acetonitrile (containing the internal standard). This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated protein.[9]
-
Analysis: Transfer the supernatant to an analysis vial or plate. Quantify the amount of paracetamol formed using a validated HPLC or LC-MS/MS method against a standard curve.
-
Data Calculation: Calculate the rate of reaction (e.g., in pmol of paracetamol formed per minute per mg of microsomal protein).
Protocol 2: 7-Ethoxycoumarin O-deethylase (ECOD) Assay
This is a fluorometric assay that measures the formation of the highly fluorescent product, 7-hydroxycoumarin, from the non-fluorescent substrate 7-ethoxycoumarin. It is a common, high-throughput method for assessing CYP1A activity.
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP1A2
-
Tris-HCl or potassium phosphate buffer (pH 7.4)
-
7-Ethoxycoumarin (substrate)
-
7-Hydroxycoumarin (product standard)
-
NADPH regenerating system (as described above)
-
Stopping solution (e.g., 2N HCl or acetonitrile)
-
Black 96-well plates (for fluorescence reading)
-
Fluorescence plate reader (Excitation: ~370 nm, Emission: ~450 nm)[10]
2. Procedure:
-
Preparation: Prepare working solutions of 7-ethoxycoumarin. Due to its poor aqueous solubility, a stock solution is typically made in an organic solvent like DMSO or DMF.
-
Reaction Mixture Assembly: In the wells of a black 96-well plate, add the buffer, microsomal protein, and 7-ethoxycoumarin.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: The reaction can be run in two modes:
-
Endpoint Assay: Incubate for a fixed time (e.g., 15-30 minutes), then add a stopping solution.
-
Kinetic Assay: Place the plate directly into a pre-warmed fluorescence plate reader and monitor the increase in fluorescence over time.
-
-
Measurement: Read the fluorescence at the appropriate wavelengths (Ex/Em ~370/450 nm).
-
Quantification: Generate a standard curve using known concentrations of 7-hydroxycoumarin under the same buffer and stopping conditions.
-
Data Calculation: Convert the fluorescence units to the amount of product formed using the standard curve and calculate the reaction rate.
References
- 1. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [O-ethyl 14C]phenacetin O-deethylase activity in human liver microsomes [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caffeine metabolism by human hepatic cytochromes P450: contributions of 1A2, 2E1 and 3A isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of aryl hydrocarbon receptor-mediated induction of the CYP1 enzymes in environmental toxicity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous Functions of the Aryl Hydrocarbon Receptor (AHR): Intersection of Cytochrome P450 1 (CYP1)-metabolized Eicosanoids and AHR Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. atlantis-press.com [atlantis-press.com]
Comparative Guide to the Cross-Reactivity of 7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) with Cytochrome P450 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 7-ethoxy-4-trifluoromethylcoumarin (7-ETMC) with various human cytochrome P450 (P450) isoforms. The information is supported by experimental data to assist in the evaluation of 7-ETMC as a probe substrate in drug metabolism and enzyme inhibition studies.
Introduction to 7-ETMC and P450 Enzymes
7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) is a fluorogenic substrate used to measure the activity of cytochrome P450 enzymes. P450s are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including drugs, as well as endogenous compounds. The enzymatic reaction with 7-ETMC involves O-deethylation, which produces the highly fluorescent metabolite 7-hydroxy-4-trifluoromethylcoumarin (HFC), allowing for sensitive detection of enzyme activity. Understanding the selectivity of 7-ETMC towards different P450 isoforms is critical for its proper application in research and drug development.
Data Presentation: Quantitative Analysis of 7-ETMC Cross-Reactivity
The following tables summarize the available quantitative data on the interaction of 7-ETMC and its derivatives with various human P450 isoforms.
Table 1: Kinetic Parameters of 7-ETMC Metabolism by P450 Isoforms
| P450 Isoform | Apparent Km (µM) | Apparent Vmax (nmol/min/nmol P450) | Source |
| Human Liver Microsomes | 6.8 ± 2.5 | 0.9 ± 0.5 | [1] |
Note: Data from human liver microsomes represents the combined activity of multiple P450 isoforms.
Table 2: Relative Metabolic Rates of 7-ETMC with CYP1 Family Isoforms
| P450 Isoform | Relative Rate of Deethylation | Source |
| CYP1A1 | > CYP1B1 > CYP1A2 | [2] |
Table 3: Inhibitory Activity of a 7-ETMC Derivative against P450 Isoforms
A study on 7-ethynyl-3,4,8-trimethylcoumarin (7ETMC), a derivative of 7-ETMC, provides insights into potential inhibitory effects.
| P450 Isoform | Inhibitor | IC50 (µM) | Inhibition Type | Source |
| CYP1A1 | This compound | 0.50 | Mechanism-based | [3] |
| CYP1A2 | This compound | 0.46 | Mechanism-based | [3] |
| CYP2A6 | This compound | > 50 | No inhibition | [3] |
| CYP2B1 | This compound | > 50 | No inhibition | [3] |
Experimental Protocols
Key Experiment: 7-ETMC O-Deethylation Assay using Recombinant Human P450 Enzymes
This protocol describes a fluorescence-based assay to determine the metabolic activity of individual human P450 isoforms towards 7-ETMC.
Materials:
-
Recombinant human P450 enzymes (e.g., CYP1A2, CYP2B6, CYP2E1) co-expressed with NADPH-cytochrome P450 reductase
-
7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) stock solution (in DMSO or acetonitrile)
-
7-Hydroxy-4-trifluoromethylcoumarin (HFC) standard
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH-regenerating system:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium chloride (MgCl2)
-
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~410 nm, Emission: ~535 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the NADPH-regenerating system in potassium phosphate buffer.
-
Prepare serial dilutions of the 7-ETMC stock solution in potassium phosphate buffer to achieve final assay concentrations ranging from approximately 0.1 µM to 100 µM.
-
Dilute the recombinant P450 enzyme preparation to the desired concentration in potassium phosphate buffer. The final protein concentration will depend on the specific activity of the isoform and should be optimized to ensure linear reaction kinetics.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
Recombinant P450 enzyme
-
7-ETMC solution at various concentrations
-
-
Include control wells:
-
No enzyme control (to measure background fluorescence)
-
No substrate control
-
No NADPH control (to assess non-enzymatic degradation)
-
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the NADPH-regenerating system to all wells except the "No NADPH" controls.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a suitable quenching solvent, such as acetonitrile or a solution of 80% acetonitrile and 20% 0.1 M Tris-base.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the formed HFC in each well using a fluorescence microplate reader with excitation and emission wavelengths optimized for HFC (approximately 410 nm and 535 nm, respectively).
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the experimental wells.
-
Create a standard curve using known concentrations of HFC to convert the fluorescence units into the amount of product formed (pmol or nmol).
-
Calculate the initial velocity (V) of the reaction at each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Mandatory Visualizations
Signaling Pathway of 7-ETMC Metabolism
Caption: Metabolic conversion of 7-ETMC to HFC by P450 isoforms.
Experimental Workflow for P450 Cross-Reactivity Screening
Caption: Experimental workflow for assessing 7-ETMC metabolism.
References
A Comparative Analysis of 7ETMC and Resorufin Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate assay is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of two widely used fluorogenic assays: the 7-ethoxy-4-trifluoromethylcoumarin (7ETMC) assay and the resorufin assay. We will delve into their principles, applications, and performance characteristics, supported by experimental data, to facilitate an informed decision for your specific research needs.
At a Glance: this compound vs. Resorufin Assays
| Feature | This compound Assay | Resorufin Assay |
| Principle | Enzymatic O-deethylation of non-fluorescent this compound to highly fluorescent 7-hydroxy-4-trifluoromethylcoumarin (HFC). | Enzymatic reduction of weakly fluorescent resazurin to the highly fluorescent product, resorufin.[1][2] |
| Primary Application | Measurement of cytochrome P450 (CYP) enzyme activity, particularly CYP1A, CYP2B, and CYP3A families.[3][4] | Measurement of cell viability, cytotoxicity, and various oxidoreductase enzyme activities.[1][5] |
| Substrate | 7-ethoxy-4-trifluoromethylcoumarin (this compound) | Resazurin (also known as AlamarBlue®)[1] |
| Enzyme Class | Cytochrome P450 monooxygenases[3] | NAD(P)H dehydrogenases and other reductases[1] |
| Detection Method | Fluorescence, HPLC-Fluorescence[4] | Fluorescence, Absorbance[6][7] |
| Excitation Wavelength | ~380-410 nm (for HFC) | ~530-570 nm (for resorufin)[1][8] |
| Emission Wavelength | ~510-530 nm (for HFC) | ~580-590 nm (for resorufin)[9][10] |
| Fluorescent Product | 7-hydroxy-4-trifluoromethylcoumarin (HFC) | Resorufin[1] |
| Quantum Yield of Product | ~0.2 in ethanol[11] | ~0.75 in water[12] |
| Sensitivity | High, with HPLC-based detection reaching femtomole levels.[4] | High, generally considered more sensitive than tetrazolium-based assays like MTT.[1] |
| Common Interferences | Compounds that inhibit or induce CYP enzymes, fluorescent compounds with overlapping spectra. | Reducing agents, compounds that directly react with resazurin or resorufin, and autofluorescence from test compounds.[6] |
Delving Deeper: Assay Principles and Reaction Mechanisms
The this compound Assay: A Probe for Cytochrome P450 Activity
The this compound assay is a valuable tool for assessing the activity of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases crucial for drug metabolism and the biotransformation of xenobiotics. The assay utilizes the non-fluorescent substrate 7-ethoxy-4-trifluoromethylcoumarin. In the presence of active CYP enzymes and NADPH, this compound undergoes O-deethylation to produce the highly fluorescent metabolite, 7-hydroxy-4-trifluoromethylcoumarin (HFC), and formaldehyde. The rate of HFC formation is directly proportional to the CYP enzyme activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of in vitro O-deethylation of phenacetin and 7-ethoxycoumarin by rat intestinal mucosal cells and microsomes. The effect of induction with 3-methylcholanthrene and inhibition with alpha-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Standard Operating Procedure to Optimize Resazurin-Based Viability Assays | Semantic Scholar [semanticscholar.org]
- 6. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resorufin | Biosynth [biosynth.com]
- 10. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]
- 11. PhotochemCAD | 7-Hydroxy-4-(trifluoromethyl)coumarin [photochemcad.com]
- 12. Quantum Yield [Resorufin] | AAT Bioquest [aatbio.com]
A Comparative Guide to the Validation of a Novel 7-Ethoxy-4-methylcoumarin-Based Assay for Cytochrome P450 Activity
For researchers, scientists, and drug development professionals, the rigorous validation of a new enzyme assay is paramount to ensure data integrity and reliability. This guide provides an objective comparison of a novel 7-Ethoxy-4-methylcoumarin-based fluorometric enzyme assay with established alternative methods for measuring the activity of Cytochrome P450 (CYP) enzymes. The experimental data presented herein offers a clear evaluation of its performance against existing assays.
Principle of the 7-Ethoxy-4-methylcoumarin Assay
The novel assay utilizes 7-Ethoxy-4-methylcoumarin, a synthetic coumarin derivative, as a fluorogenic substrate for various CYP isoforms. The enzymatic O-deethylation of this substrate by a CYP enzyme results in the formation of the highly fluorescent product, 7-Hydroxy-4-methylcoumarin. The intensity of the fluorescence is directly proportional to the enzyme's activity and can be readily quantified using a spectrofluorometer. This method offers a sensitive and continuous means to monitor CYP enzyme kinetics.
The enzymatic reaction at the core of this assay is the O-deethylation of 7-Ethoxy-4-methylcoumarin. This process is catalyzed by Cytochrome P450 enzymes, which are a superfamily of monooxygenases involved in the metabolism of a wide variety of compounds. The reaction results in the formation of 7-Hydroxy-4-methylcoumarin, a product that exhibits strong fluorescence, and acetaldehyde.
Performance Comparison
The following tables summarize the performance characteristics of the new 7-Ethoxy-4-methylcoumarin-based fluorometric assay in comparison to other commonly used methods for determining CYP activity.
Table 1: General Assay Characteristics
| Feature | 7-Ethoxy-4-methylcoumarin Assay (Fluorometric) | 7-Ethoxycoumarin Assay (Fluorometric) | p-Nitrophenol Hydroxylation Assay (Colorimetric) | Chlorzoxazone 6-Hydroxylation Assay (HPLC-UV) |
| Detection Method | Fluorescence | Fluorescence | Absorbance (Color Change) | UV Absorbance after separation |
| Instrumentation | Fluorometer / Fluorescence Plate Reader | Fluorometer / Fluorescence Plate Reader | Spectrophotometer / Plate Reader | High-Performance Liquid Chromatography (HPLC) with UV detector |
| Substrate | 7-Ethoxy-4-methylcoumarin | 7-Ethoxycoumarin | p-Nitrophenol | Chlorzoxazone |
| Excitation/Emission (nm) | ~380 / ~450 | ~370 / ~450 | Not Applicable | Not Applicable |
| Absorbance Wavelength (nm) | Not Applicable | Not Applicable | ~540 | ~287 |
Table 2: Validation Parameter Comparison for CYP2E1 Activity
| Validation Parameter | 7-Ethoxy-4-methylcoumarin Assay (Fluorometric) | 7-Ethoxycoumarin Assay (Fluorometric) | p-Nitrophenol Hydroxylation Assay (Colorimetric) | Chlorzoxazone 6-Hydroxylation Assay (HPLC-UV) |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 | > 0.999[1] |
| Limit of Detection (LOD) | ~0.5 pmol/min | ~1 pmol/min | ~10 pmol/min | 4.972 µM (for Chlorzoxazone)[1] |
| Limit of Quantification (LOQ) | ~1.5 pmol/min | ~3 pmol/min | ~30 pmol/min | 15.068 µM (for Chlorzoxazone)[1] |
| Intra-day Precision (%CV) | < 5% | < 10% | < 10% | < 15%[1] |
| Inter-day Precision (%CV) | < 8% | < 15% | < 15% | < 15%[1] |
| Recovery / Accuracy | 90-110% | 85-115% | 85-115% | 80-120%[1] |
Experimental Protocols
General Protocol for 7-Ethoxy-4-methylcoumarin O-Deethylase Assay
This protocol describes a spectrofluorometric method for determining CYP-catalyzed 7-ethoxy-4-methylcoumarin O-deethylation.
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
7-Ethoxy-4-methylcoumarin
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA) or perchloric acid
-
7-Hydroxy-4-methylcoumarin standard
-
Spectrofluorometer
Procedure:
-
Incubation Mixture Preparation: Prepare the incubation mixture containing human liver microsomes or recombinant CYP enzyme, the NADPH regenerating system, and potassium phosphate buffer in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add 7-Ethoxy-4-methylcoumarin to the pre-incubated mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). Ensure the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding an acid, such as TCA or perchloric acid.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
-
Fluorescence Measurement: Transfer the supernatant to a clean tube or plate and measure the fluorescence of the 7-Hydroxy-4-methylcoumarin product using a spectrofluorometer with excitation at ~380 nm and emission at ~450 nm.
-
Quantification: Determine the concentration of the product by comparing the fluorescence to a standard curve of 7-Hydroxy-4-methylcoumarin.
Alternative Assay Protocol: p-Nitrophenol (PNP) Hydroxylation for CYP2E1 Activity
This protocol outlines the measurement of CYP2E1 activity through the oxidation of p-nitrophenol to p-nitrocatechol.[2][3]
Materials:
-
Rat liver microsomes
-
p-Nitrophenol (PNP)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 1.5 ml Eppendorf tube, combine rat liver microsomes and potassium phosphate buffer.
-
Pre-incubation: Pre-warm the mixture at 37°C.
-
Initiation of Reaction: Add PNP and NADPH to start the reaction. The final volume is typically 1 ml.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding TCA.
-
Centrifugation: Centrifuge to pellet the precipitated protein.
-
Color Development: Transfer the supernatant to a clean tube and add NaOH to develop the color of the p-nitrocatechol product.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Calculate the amount of p-nitrocatechol formed using its molar extinction coefficient.
Conclusion
The new 7-Ethoxy-4-methylcoumarin-based assay presents a highly sensitive and reproducible method for the determination of CYP enzyme activity. Its fluorometric detection method offers advantages in terms of sensitivity and a simplified workflow compared to colorimetric and chromatography-based assays. The validation data indicates that this assay is a robust and reliable tool for researchers in drug metabolism and related fields. The choice of assay will ultimately depend on the specific research question, the required throughput, and the available instrumentation.
References
- 1. Validation of an HPLC Method for the Simultaneous Quantification of Metabolic Reaction Products Catalysed by CYP2E1 Enzyme Activity: Inhibitory Effect of Cytochrome P450 Enzyme CYP2E1 by Salicylic Acid in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Inhibitory Effects of 7-Ethoxy-4-methylcoumarin and Alpha-Naphthoflavone on Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of 7-ethoxy-4-methylcoumarin (7ETMC) and alpha-naphthoflavone (ANF) on cytochrome P450 (CYP) enzymes, crucial for drug metabolism and toxicology studies. While direct inhibitory data for this compound is limited in the reviewed literature, this guide utilizes data for a structurally related and potent coumarin inhibitor, 7-ethynyl-3,4,8-trimethylcoumarin, to provide a valuable comparative perspective against the well-characterized inhibitor, alpha-naphthoflavone.
Quantitative Inhibitory Data
The following table summarizes the inhibitory potency of alpha-naphthoflavone and 7-ethynyl-3,4,8-trimethylcoumarin against key cytochrome P450 isoforms.
| Compound | Target Enzyme | Substrate | Inhibition Metric | Value | Inhibition Type | Reference |
| Alpha-Naphthoflavone (ANF) | CYP1A2 | 7-ethoxyresorufin | Ki | 1.4 nM | Competitive | [1] |
| CYP1A2 | 7-ethoxycoumarin | Ki | 55.0 nM | Non-competitive | [1] | |
| CYP1A1 | Benzo[a]pyrene | - | - | Competitive | [2][3] | |
| CYP1A1, CYP1A2, CYP1B1 | - | - | Competitive, Tight-binding | [4] | ||
| CYP1A2 | - | IC50 | 0.25 µM | - | [5] | |
| 7-ethynyl-3,4,8-trimethylcoumarin | CYP1A1 | 7-ethoxyresorufin | IC50 (at 6 min) | 0.46 µM | Mechanism-based | [6][7] |
| CYP1A2 | 7-ethoxyresorufin | IC50 (at 6 min) | 0.50 µM | Mechanism-based | [6][7] | |
| CYP2A6, CYP2B1 | - | IC50 | > 50 µM | No inhibition | [6][7] |
Experimental Protocols
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1/1A2 Inhibition
This protocol outlines a typical in vitro method to determine the inhibitory potential of compounds against CYP1A1 and CYP1A2 enzymes using the fluorescent substrate 7-ethoxyresorufin.
1. Materials and Reagents:
-
Human liver microsomes (or recombinant CYP1A1/CYP1A2 enzymes)
-
7-ethoxyresorufin (EROD substrate)
-
Resorufin (standard for quantification)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Inhibitor compounds (this compound and alpha-naphthoflavone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Preparation of Reagents: Prepare stock solutions of 7-ethoxyresorufin, resorufin, and the inhibitor compounds. Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Incubation Mixture Preparation: In each well of the microplate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (or recombinant enzyme)
-
Inhibitor compound at various concentrations (or vehicle control)
-
7-ethoxyresorufin (substrate)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH regenerating system to each well.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C. Measure the formation of resorufin over time by monitoring fluorescence at an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis:
-
Generate a resorufin standard curve to convert fluorescence units to the amount of product formed.
-
Calculate the rate of reaction (pmol resorufin/min/mg protein).
-
Plot the reaction rate against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For mechanism-based inhibitors, time-dependent inhibition kinetics would be further analyzed to determine KI and kinact values.
-
Visualizations
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Caption: Experimental workflow of the EROD assay.
Caption: Competitive inhibition of CYP1A1 by Alpha-Naphthoflavone.
References
- 1. Tight-binding inhibition by alpha-naphthoflavone of human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential mechanisms of cytochrome P450 inhibition and activation by alpha-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships [mdpi.com]
- 6. 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 - American Chemical Society - Figshare [acs.figshare.com]
A Comparative Guide to Fluorescent Probes for Mitochondrial Viscosity
In the intricate landscape of cellular biology, microenvironmental parameters such as viscosity play a pivotal role in regulating molecular interactions, diffusion rates, and overall cellular function.[1] Alterations in mitochondrial viscosity, in particular, are increasingly recognized as hallmarks of cellular stress and are associated with a range of pathologies, including neurodegenerative diseases, diabetes, and cancer.[2][3] Consequently, the development of robust tools for the real-time monitoring of viscosity within these organelles is of paramount importance for both basic research and drug development.
This guide provides a comparative analysis of several prominent fluorescent probes designed for measuring mitochondrial viscosity. While this review was intended to focus on a probe designated "7ETMC," a comprehensive search of scientific literature did not yield specific data for a probe under this name. Therefore, this guide will compare a selection of well-documented, mitochondria-targeting viscosity probes to serve as a valuable resource for researchers in the field. The comparison will focus on key performance metrics, underlying mechanisms, and experimental applications.
Performance Characteristics of Viscosity-Sensitive Fluorescent Probes
The ideal fluorescent probe for biological imaging should possess a suite of favorable photophysical properties, including high sensitivity, selectivity, photostability, and low cytotoxicity. For viscosity probes, a significant fluorescence enhancement or a ratiometric shift in response to increased viscosity is crucial. The mechanism for many of these probes is based on the principle of Twisted Intramolecular Charge Transfer (TICT), where the rotation of a part of the molecule is hindered in a viscous environment, leading to a dramatic increase in fluorescence emission.[4]
The following table summarizes the key quantitative data for a selection of mitochondria-targeting fluorescent viscosity probes discussed in recent literature.
| Probe Name | Excitation (λex) | Emission (λem) | Stokes Shift | Quantum Yield (Φf) | Target | Key Features |
| MHC-V1 | 580 nm | 628 nm | 48 nm | N/A | Mitochondria | High co-localization coefficient (>0.90) with mitochondrial dyes.[2] |
| MHC-V2 | 480 nm | 579 nm | 99 nm | N/A | Mitochondria | Significant fluorescence enhancement with increasing viscosity.[2] |
| Mito-V | 488 nm | 590-700 nm | >100 nm | N/A | Mitochondria | Red fluorescent probe with a long fluorescence lifetime suitable for FLIM.[5] |
| TCF-VIS1 | 460 nm | 644 nm | 184 nm | N/A | General Viscosity | Large Stokes shift, red emission, good photostability.[4] |
| IX-V | 680 nm | 710 nm | 30 nm | N/A | Mitochondria | Near-infrared (NIR) probe, also capable of photoacoustic (PA) imaging.[6] |
| XTAP–Bn | 488 nm | 765 nm (Viscosity) / 558 nm (ClO⁻) | 277 nm | N/A | Mitochondria | Dual-sensor for viscosity and hypochlorite with no signal crosstalk.[7] |
| VPZ3 | ~450 nm | ~590-640 nm | ~140-190 nm | N/A | General Viscosity | "Off-on" fluorescence response (ca. 126-fold); suitable for two-photon excitation.[8] |
Mechanism of Action: Twisted Intramolecular Charge Transfer (TICT)
Many viscosity-sensitive probes operate via the TICT mechanism. These molecules typically consist of an electron donor and an electron acceptor group linked by a single bond that allows for rotation. In low-viscosity environments, upon photoexcitation, the molecule undergoes rapid intramolecular rotation, leading to a non-radiative decay to the ground state and thus, low fluorescence. In a high-viscosity medium, this rotation is restricted, forcing the excited state to decay via radiative pathways, resulting in a significant enhancement of fluorescence.
Caption: The TICT mechanism in low versus high viscosity environments.
Experimental Protocols and Methodologies
The evaluation of a novel fluorescent viscosity probe follows a standardized workflow to characterize its photophysical properties and its efficacy in biological systems.
General Workflow for Viscosity Probe Evaluation
The following diagram illustrates a typical experimental workflow for the characterization and application of a viscosity-sensitive fluorescent probe.
Caption: Standard experimental workflow for viscosity probe validation.
Key Experimental Methodologies
1. Determination of Viscosity and Fluorescence Spectral Analysis: This foundational experiment assesses the probe's response to changes in viscosity.
-
Objective: To measure the fluorescence intensity or spectral shift of the probe across a range of known viscosities.
-
Protocol:
-
Prepare a series of solvents with varying viscosities, typically using water-glycerol mixtures of different ratios (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol). The viscosity of each mixture is measured using a viscometer.
-
Prepare a stock solution of the fluorescent probe (e.g., 1.0 mM in DMSO).
-
Add a small aliquot of the probe stock solution to each water-glycerol mixture to achieve a final concentration (e.g., 10.0 µM).
-
Record the fluorescence emission spectrum for each solution using a fluorescence spectrophotometer at a fixed excitation wavelength.[4]
-
Plot the fluorescence intensity at the emission maximum against the logarithm of the viscosity (log η). For many probes, a linear relationship is observed within a specific range, which is described by the Förster–Hoffmann equation.
-
2. Subcellular Localization and Colocalization Imaging: This experiment confirms that the probe specifically targets the intended organelle (e.g., mitochondria).
-
Objective: To visualize the localization of the probe within living cells and quantify its colocalization with a known organelle-specific marker.
-
Protocol:
-
Culture cells (e.g., HeLa cells) on a glass-bottom dish suitable for confocal microscopy.
-
Incubate the cells with a commercial mitochondria-targeting dye (e.g., MitoTracker Green) according to the manufacturer's protocol.
-
Remove the MitoTracker solution, wash the cells with phosphate-buffered saline (PBS), and then incubate them with the viscosity probe at an optimized concentration (e.g., 5 µM) for a specified time (e.g., 30 minutes).
-
Wash the cells again with PBS to remove any excess probe.
-
Acquire fluorescence images using a confocal laser scanning microscope. Capture images in two separate channels: one for the viscosity probe (e.g., red channel) and one for the colocalization marker (e.g., green channel).
-
Merge the two channels and perform a colocalization analysis using appropriate software to calculate a Pearson's or Mander's colocalization coefficient. A coefficient greater than 0.90 indicates high colocalization.[2]
-
3. Monitoring Viscosity Changes in Living Cells: This experiment applies the probe to detect dynamic changes in mitochondrial viscosity induced by chemical stimuli.
-
Objective: To demonstrate the probe's ability to respond to viscosity alterations in a live-cell context.
-
Protocol:
-
Culture and stain cells with the viscosity probe as described above.
-
Acquire a baseline fluorescence image.
-
Treat the cells with a compound known to alter mitochondrial viscosity, such as an ionophore (e.g., nystatin or monensin). These agents can induce mitochondrial swelling and increase matrix viscosity.[2][9]
-
Acquire a series of time-lapse images after the addition of the stimulus.
-
Quantify the change in fluorescence intensity within the mitochondria over time. A significant increase in fluorescence post-treatment indicates the probe is successfully reporting the induced viscosity change.[2]
-
References
- 1. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A near-infrared fluorescent probe for viscosity: Differentiating cancer cells from normal cells and dual-modal imaging in tumor mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mitochondria-Targeting Fluorescent Probe for the Dual Sensing of Hypochlorite and Viscosity without Signal Crosstalk in Living Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Threshold-Limited Fluorescence Probe for Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Statistical Validation of 7-Ethoxycoumarin High-Throughput Screening Data
For researchers, scientists, and drug development professionals, the robust statistical validation of high-throughput screening (HTS) data is paramount for the confident identification of lead compounds. This guide provides a comprehensive comparison of the 7-ethoxycoumarin O-deethylase (ECOD) assay, a widely used method for measuring cytochrome P450 (CYP450) enzyme activity, with alternative HTS technologies. Detailed experimental protocols, quantitative performance data, and an exploration of the relevant signaling pathways are presented to aid in the selection and validation of the most appropriate screening strategy.
The 7-ethoxycoumarin O-deethylase assay is a cornerstone in drug metabolism studies, leveraging a fluorogenic substrate to provide a sensitive measure of the activity of various CYP450 isoforms. The principle of the assay is straightforward: the non-fluorescent molecule 7-ethoxycoumarin is metabolized by CYP450 enzymes into the highly fluorescent product umbelliferone. This conversion allows for a direct and quantifiable assessment of enzyme activity, making it well-suited for HTS formats.[1][2]
Comparative Analysis of HTS Assay Performance
The selection of an appropriate HTS assay depends on a variety of factors, including the specific CYP450 isoform of interest, the desired throughput, and the required sensitivity. Below is a comparative summary of the 7-ethoxycoumarin O-deethylase assay and its common alternatives.
| Assay Type | Principle | Target | Typical Z'-Factor | Signal-to-Background (S/B) Ratio | Coefficient of Variation (CV%) | Throughput |
| 7-Ethoxycoumarin O-deethylase | Fluorogenic | CYP1A2, CYP2E1, other CYPs | 0.6 - 0.8 | 5 - 20 | < 15% | High |
| Other Fluorogenic Probes (e.g., MAMC, BFC) | Fluorogenic | Specific CYP isoforms (e.g., CYP2D6, CYP3A4) | 0.7 - 0.9 | 10 - 50 | < 10% | High |
| Luminescence-Based Assays (e.g., P450-Glo™) | Luminogenic | Broad range of CYPs | > 0.8 | > 100 | < 10% | High |
| Reporter Gene Assays | Gene expression | CYP induction (via PXR/CAR) | 0.5 - 0.8 | 2 - 10 | < 20% | Medium-High |
| LC-MS/MS Cocktail Assays | Mass Spectrometry | Multiple CYPs simultaneously | Not applicable | High | < 15% | Medium |
Note: Performance metrics can vary depending on the specific experimental conditions, reagents, and instrumentation used. The values presented are typical ranges reported in the literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of HTS data. Below are generalized protocols for the key assays discussed.
7-Ethoxycoumarin O-deethylase HTS Assay Protocol
This protocol outlines a typical procedure for a 384-well plate format.
Materials:
-
Human liver microsomes or recombinant CYP450 enzymes
-
7-ethoxycoumarin substrate
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds and control inhibitors
-
Black, clear-bottom 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., a known inhibitor for the specific CYP isoform) into the wells of the 384-well plate. The final concentration of DMSO should be kept below 1%.
-
Enzyme Preparation: Prepare a master mix containing the CYP450 enzyme source and the NADPH regenerating system in potassium phosphate buffer.
-
Pre-incubation: Add the enzyme master mix to the wells containing the compounds and pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 7-ethoxycoumarin substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), protected from light.
-
Reaction Termination (Optional): The reaction can be stopped by adding a suitable reagent, such as acetonitrile or by acidification. For kinetic reads, this step is omitted.
-
Fluorescence Measurement: Read the fluorescence intensity of the produced umbelliferone using a plate reader with appropriate excitation (e.g., ~380 nm) and emission (e.g., ~460 nm) wavelengths.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive and negative controls. Determine IC50 values from the dose-response curves.
Alternative HTS Assay Protocols
Luminescence-Based CYP450 Assay (e.g., P450-Glo™): This assay utilizes a proluciferin substrate that is converted by CYP450 into a substrate for luciferase. The subsequent light-producing reaction is measured. The protocol is similar to the fluorogenic assay, with the final step involving the addition of a luciferin detection reagent and measurement of luminescence.[3]
Reporter Gene Assay for CYP Induction: This cell-based assay measures the activation of nuclear receptors like PXR and CAR, which regulate the expression of CYP genes.[4][5][6]
-
Cell Plating: Seed cells (e.g., HepG2) stably or transiently transfected with a reporter construct (e.g., PXR response element driving luciferase expression) into 96- or 384-well plates.
-
Compound Treatment: Treat the cells with test compounds and known inducers (positive controls) for a specified period (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability and calculate the fold induction relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways is critical for interpreting HTS data. The induction of many drug-metabolizing CYP450 enzymes is regulated by the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[7][8][9]
The following diagram illustrates a typical workflow for HTS data validation.
Statistical Validation of HTS Data
The reliability of HTS data is heavily dependent on robust statistical validation. Key metrics include:
-
Z'-Factor: This is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[10][11][12] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a large separation between the positive and negative controls and low data variability. An assay with a Z' value below 0.5 may not be suitable for screening.
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to the signal of the negative control. A higher S/B ratio is generally desirable.
-
Coefficient of Variation (CV): The CV is a measure of the relative variability of the data. A lower CV indicates higher precision.
The logical relationship for assay quality assessment is depicted below.
By carefully considering the performance metrics, adhering to detailed protocols, and applying rigorous statistical validation, researchers can confidently utilize the 7-ethoxycoumarin O-deethylase assay and its alternatives to generate high-quality, reproducible data for drug discovery and development.
References
- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-column gradient elution high-performance liquid chromatography for the rapid determination of 7-ethoxycoumarin metabolites in liver-slice incubates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alspi.com [alspi.com]
- 6. CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorometric High‐Throughput Screening for Inhibitors of Cytochrome P450 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
A Comparative Guide to the Metabolism of 7-Ethoxy-4-trifluoromethylcoumarin (7-ETMC) Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of 7-ethoxy-4-trifluoromethylcoumarin (7-ETMC), a fluorogenic substrate used to measure cytochrome P450 (CYP) enzyme activity. Understanding the species-specific differences in 7-ETMC metabolism is crucial for the extrapolation of preclinical data to human clinical trials and for the accurate interpretation of in vitro drug metabolism studies. While direct comparative kinetic data for 7-ETMC across multiple species is limited in publicly available literature, this guide summarizes key findings for the closely related and widely studied compound, 7-ethoxycoumarin, to provide valuable insights. The metabolic pathways are expected to be largely analogous.
Executive Summary
The primary metabolic pathway for 7-ethoxycoumarin, and likely 7-ETMC, is O-deethylation, catalyzed by various cytochrome P450 enzymes. Significant species differences in the rate of this reaction and the specific CYP isoforms involved have been observed. Notably, in humans, CYP1A2 and CYP2E1 are major contributors to 7-ethoxycoumarin O-deethylation, whereas in rodents, CYP1A1, CYP1A2, and enzymes from the CYP2B subfamily play a more prominent role. These differences underscore the importance of selecting appropriate animal models in preclinical drug development.
Data Presentation: Comparative Metabolism of 7-Ethoxycoumarin
The following tables summarize the available quantitative data for the O-deethylation of 7-ethoxycoumarin in liver preparations from different species. This data serves as a surrogate for understanding the potential species differences in 7-ETMC metabolism.
Table 1: Kinetic Parameters for 7-Ethoxycoumarin O-deethylation in Liver Hepatocytes
| Species | Apparent Km (µM) | Apparent Vmax (nmol/min/106 cells) |
| Human | 3.9 (high affinity) | 0.007 (high affinity) |
| 470 (low affinity) | 0.057 (low affinity) | |
| Rat | 11.5 (high affinity) | 0.30 (high affinity) |
| 560 (low affinity) | 1.52 (low affinity) | |
| Dog | 2.2 (high affinity) | 0.21 (high affinity) |
| 40 (low affinity) | 0.74 (low affinity) |
Data from a comparative study in freshly isolated hepatocytes. Biphasic kinetics were observed for all three species, suggesting the involvement of multiple enzymes with different affinities.[1]
Table 2: Major Cytochrome P450 Isoforms Involved in 7-Ethoxycoumarin O-deethylation
| Species | Major Contributing CYP Isoforms |
| Human | CYP1A2, CYP2E1, CYP1A1 (extrahepatic), CYP2B6[2] |
| Rat | CYP1A1, CYP1A2, CYP2B subfamily[2] |
| Mouse | CYP1A1, CYP1A2, CYP2B subfamily[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the metabolism of coumarin derivatives.
In Vitro Metabolism Assay Using Liver Microsomes
This protocol is a standard method for assessing the metabolic stability and identifying the metabolites of a test compound.
1. Materials:
-
Liver microsomes (from human, rat, dog, monkey, etc.)
-
Test compound (e.g., 7-ETMC)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and MgCl₂.
-
Add the test compound to the microsomal suspension and pre-incubate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify any formed metabolites.
3. Data Analysis:
-
The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).
-
Metabolites are identified based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.
Hepatocyte Stability Assay
This assay provides a more physiologically relevant in vitro model as hepatocytes contain a full complement of phase I and phase II metabolic enzymes and cofactors.
1. Materials:
-
Cryopreserved or freshly isolated hepatocytes (from human, rat, dog, etc.)
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Test compound (e.g., 7-ETMC)
-
LC-MS/MS system for analysis
2. Procedure:
-
Thaw and seed the hepatocytes onto collagen-coated plates and allow them to attach.
-
Prepare a solution of the test compound in the culture medium.
-
Remove the seeding medium from the hepatocytes and add the medium containing the test compound.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At various time points, collect samples of the medium and/or the cells.
-
Process the samples for LC-MS/MS analysis to measure the concentration of the parent compound and its metabolites.
3. Data Analysis:
-
Similar to the microsomal assay, the rate of disappearance of the parent compound is determined to calculate the intrinsic clearance.
-
This model allows for the study of both phase I and phase II metabolism.
Visualization of Metabolic Pathways and Workflows
Metabolic Pathway of 7-Ethoxy-4-trifluoromethylcoumarin
Caption: Primary metabolic pathway of 7-ETMC.
Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for an in vitro metabolism assay.
References
Comparative Analysis of Dopamine D2 Receptor Binding Affinity: A Guide for Novel Compound Evaluation
For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the binding affinity of novel compounds, such as 7ETMC, for the dopamine D2 receptor. By contextualizing the evaluation against established ligands and outlining detailed experimental protocols, this document serves as a practical resource for advancing neuropharmacological research.
Comparative Binding Affinity of Known D2 Receptor Ligands
The binding affinity of a ligand for a receptor is a critical parameter in drug discovery, indicating the concentration of the ligand required to occupy 50% of the receptors at equilibrium. This is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity. The following table summarizes the D2 receptor binding affinities for a selection of standard agonists and antagonists, providing a benchmark for comparison.
| Compound | Classification | Binding Affinity (Ki/Kd) [nM] |
| Dopamine | Endogenous Agonist | ~15 nM (low-affinity state), ~0.2 nM (high-affinity state)[1] |
| Spiperone | Antagonist | 0.057 ± 0.013 nM[2] |
| Haloperidol | Antagonist | 0.28 nM[3] |
| Raclopride | Antagonist | 0.9 nM[4] |
| (+)-Butaclamol | Antagonist | Verified with [3H]spiperone[5] |
| Chlorpromazine | Antagonist | Verified with [3H]spiperone[5] |
| (S)-Sulpiride | Antagonist | Verified with [3H]spiperone[5] |
| N-methylspiperone | Antagonist | High affinity[6] |
| Domperidone | Antagonist | High affinity[6] |
| Benperidol | Antagonist | High affinity[6] |
| Trifluoperazine | Antagonist | pKi = 8.9–9.0[7] |
| Quetiapine | Antagonist | pKi = 7.2[7] |
| R-(-)-Apomorphine | Agonist | 140 nM[3] |
| (R)-(−)-N-n-propylnorapomorphine (NPA) | Agonist | 0.16 nM[4] |
| 7-OH-DPAT | Agonist | pKi = 6.51 - 8.73[7] |
| Fenoldopam | Agonist | pKi = 8.5[7] |
| MCL-536 | Agonist | 0.8 nM (Kd)[4] |
| Cariprazine | Partial Agonist | High affinity[8] |
| Aripiprazole | Partial Agonist | High affinity[6] |
Experimental Protocols for Determining D2 Receptor Binding Affinity
To determine the binding affinity of a novel compound like this compound, a competitive radioligand binding assay is a standard and robust method.
Objective:
To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]spiperone or [³H]raclopride.
-
Test Compound: The novel compound to be tested (e.g., this compound).
-
Reference Compound: A known D2 receptor ligand with high affinity (e.g., haloperidol or spiperone) for determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in an appropriate buffer and centrifuge to pellet the membranes. Wash the membranes to remove endogenous substances and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes and radioligand.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the reference compound (e.g., 10 µM haloperidol).
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site or two-site binding model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
Dopamine D2 Receptor Signaling Pathways
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[3][9] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating downstream signaling cascades. The D2 receptor can also signal through β-arrestin dependent pathways.[9]
Below is a diagram illustrating the canonical Gi/o signaling pathway of the dopamine D2 receptor.
References
- 1. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Ethoxy-4-Methylcoumarin (7ETMC) in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of 7-Ethoxy-4-Methylcoumarin (7ETMC), ensuring the protection of laboratory personnel and compliance with regulations.
According to its Safety Data Sheet (SDS), 7-Ethoxy-4-Methylcoumarin is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. However, it is imperative to follow institutional and local regulations for chemical waste disposal. The recommended practice is to entrust the disposal of this chemical to a licensed waste disposal company.
Immediate Safety and Handling Precautions
Before commencing any disposal process, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.[1][2]
-
Lab Coat: A standard lab coat or other protective clothing should be worn to prevent skin contact.[1][2]
-
Ventilation: Handle the chemical in a well-ventilated area, such as a chemical fume hood, to prevent the dispersion of dust.[3]
Always wash hands and face thoroughly after handling the substance.
Step-by-Step Disposal Procedure
The disposal of this compound and materials contaminated with it should adhere to the general principles of prudent laboratory waste management. The primary strategy is to prevent pollution and reduce the source of waste whenever possible.[4]
-
Waste Identification and Segregation:
-
Treat unused, pure this compound and any materials heavily contaminated with it (e.g., weighing boats, filter paper, contaminated gloves) as chemical waste.
-
Collect this waste in a designated, clearly labeled, and sealable container.[5][6]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] It is common practice to segregate halogenated and non-halogenated solvent wastes.[2][4]
-
-
Container Labeling:
-
The waste container must be clearly and accurately labeled. While this compound is not classified as hazardous, proper labeling is crucial for waste management personnel.
-
The label should include the full chemical name: "7-Ethoxy-4-Methylcoumarin".[6]
-
Include the accumulation start date on the container.[7]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS department or the designated waste management office to schedule a pickup for the chemical waste.[6]
-
Do not attempt to dispose of this compound down the sink or in the regular trash.[3][6]
-
Disposal should be conducted in accordance with local, state, and federal regulations through a licensed professional waste disposal service.[1][6]
-
-
Decontamination of Empty Containers:
-
For containers that held this compound, they should be emptied as much as possible.
-
Since the compound is not classified as acutely hazardous, triple rinsing with a suitable solvent may not be strictly required by all regulations, but it is a good practice.[4][8] The rinsate should be collected and handled as chemical waste.
-
After cleaning, deface or remove all chemical labels from the empty container before disposing of it as regular trash or recycling, in accordance with your institution's policies.[8]
-
Quantitative Data Summary
No specific quantitative data for the disposal of 7-Ethoxy-4-Methylcoumarin was found in the provided search results. General laboratory waste guidelines suggest limiting the accumulation of chemical waste to no more than 25 gallons per laboratory before removal.[9]
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a non-hazardous chemical like this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound in a laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Guide for 7-Methoxy-4-methylcoumarin (7ETMC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 7-Methoxy-4-methylcoumarin (commonly abbreviated as 7ETMC), a fluorescent organic compound frequently used in biochemical research.[1] Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy. While a specific Safety Data Sheet (SDS) for "this compound" was not identified, this guidance is based on the safety profiles of 7-Methoxy-4-methylcoumarin and structurally similar coumarin derivatives.[2][3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent skin, eye, and respiratory exposure.[2][3] Coumarin compounds may cause skin, eye, and respiratory irritation.[4][5][6]
Summary of Required Personal Protective Equipment:
| PPE Category | Item | Specification | Purpose |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards.[2][7] | Protects eyes from dust particles and accidental splashes. |
| Face Shield | To be worn over safety goggles for enhanced protection. | Provides full-face protection during procedures with a high risk of splashing.[2][7] | |
| Skin Protection | Gloves | Chemical-resistant gloves such as nitrile or neoprene.[2] Glove integrity should be inspected before each use. | Prevents direct skin contact with the compound. |
| Lab Coat | Fire-retardant lab coat or chemical-resistant coveralls. | Protects skin and personal clothing from contamination.[2] | |
| Respiratory Protection | Respirator | An N95 or higher particulate respirator is required when handling the powder outside of a chemical fume hood.[2][8] | Minimizes the inhalation of fine dust particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.
Engineering Controls:
-
Always handle 7-Methoxy-4-methylcoumarin in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
-
An emergency eyewash station and safety shower must be readily accessible in the handling area.[5]
Safe Handling Procedures:
-
Preparation: Before beginning work, ensure all necessary PPE is correctly worn.[3]
-
Handling: Avoid actions that create dust, such as vigorous scraping or pouring from a height.[2] All weighing and transferring of the solid compound should be conducted within a fume hood or a ventilated enclosure.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3] Do not eat, drink, or smoke in areas where chemicals are handled.[2][3]
-
Storage: Keep the container tightly closed and store it in a cool, dry place away from direct sunlight and heat.[2]
Emergency and Disposal Plans
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention if symptoms persist.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. If irritation occurs, seek medical advice.[5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[4][5] Remove contact lenses if present and easy to do so.[4][5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5] |
Spill Response: In the event of a spill, evacuate personnel from the immediate area. Use personal protective equipment to avoid dust formation and breathing vapors.[4] Pick up the spilled material without creating dust and place it in a suitable, closed container for disposal.[4]
Waste Disposal: Proper disposal of 7-Methoxy-4-methylcoumarin and its containers is crucial to prevent environmental contamination. Do not dispose of it with household garbage or allow it to enter the sewage system.[5] Adhere to all local, state, and federal regulations for hazardous waste disposal.[5]
Diagrams
Caption: PPE Decision Workflow for Handling this compound.
Caption: Step-by-step workflow for handling and disposal of this compound.
References
- 1. 7-Methoxy-4-methylcoumarin | 2555-28-4 | FM25254 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. 7-Methoxy-4-methylcoumarin | C11H10O3 | CID 390807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
